molecular formula C12H16O2 B2808862 5-phenylhexanoic Acid CAS No. 2972-25-0

5-phenylhexanoic Acid

Cat. No.: B2808862
CAS No.: 2972-25-0
M. Wt: 192.258
InChI Key: GNGOCTGYZKLPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenylhexanoic Acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGOCTGYZKLPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylhexanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-phenylhexanoic acid. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and similar molecules. While extensive biological data is not currently available, this document lays the foundational chemical knowledge required for further investigation.

Core Chemical Properties

This compound is a medium-chain fatty acid derivative characterized by a phenyl group attached to the fifth carbon of a hexanoic acid chain.[1] Its chemical properties are influenced by both the carboxylic acid functional group and the aromatic ring.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that experimental data for some properties, such as melting and boiling points, are not widely reported in publicly available literature.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 2972-25-0[1][2]
SMILES CC(CCCC(=O)O)C1=CC=CC=C1[1]
InChI Key GNGOCTGYZKLPOS-UHFFFAOYSA-N[1]
pKa (estimated) ~4.8[1]
XLogP3 3.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 6

Chemical Structure and Reactivity

The structure of this compound, with its phenyl group at the 5-position, provides a unique scaffold for chemical modifications. The carboxylic acid group is the primary site of reactivity, undergoing typical reactions such as esterification, reduction to an alcohol, and amidation.[1] The presence of the phenyl group can influence the reactivity of the molecule through electronic and steric effects.[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented, general synthetic strategies for phenylalkanoic acids can be applied. These methods often involve the formation of a carbon-carbon bond between a phenyl-containing synthon and a hexanoic acid precursor.

Common synthetic approaches include:

  • Friedel-Crafts Acylation: This can be a viable route, though it may be more suitable for isomers where the phenyl group is closer to the carboxylic acid.

  • Coupling Reactions: Modern cross-coupling reactions could be employed to connect a phenyl-containing molecule with a suitable six-carbon chain.

  • From Phenylated Precursors: Synthesis can start from a commercially available phenyl-substituted aldehyde or ketone, which is then elaborated to the final carboxylic acid.

A general workflow for the synthesis and purification of a phenylalkanoic acid is depicted below. This logical diagram illustrates the key steps from starting materials to the purified product.

Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Grignard Reaction, Cross-Coupling) Start->Reaction Reagents & Solvents Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

General workflow for the synthesis and analysis of this compound.

Biological Activity and Future Directions

The biological activity of this compound is not yet extensively documented in scientific literature.[1] However, the structural motif of a phenyl-substituted fatty acid is present in various biologically active molecules. Phenylalkanoic acids, as a class, are known to be metabolized in the body and can originate from the metabolism of dietary polyphenols and aromatic amino acids.[4]

Given the lack of specific data, future research could focus on screening this compound for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. The logical workflow for such an investigation is presented below.

Biological_Screening_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound This compound CellAssays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellAssays EnzymeAssays Enzyme Inhibition Assays Compound->EnzymeAssays Hit Identification of Biological 'Hit' CellAssays->Hit EnzymeAssays->Hit AnimalModels Animal Models of Disease Hit->AnimalModels Lead Compound PKPD Pharmacokinetics & Pharmacodynamics AnimalModels->PKPD Efficacy Evaluation of Efficacy PKPD->Efficacy

Proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a molecule with well-defined chemical and structural properties but largely unexplored biological potential. This guide provides the foundational chemical information necessary for researchers to synthesize, handle, and design future studies to unlock the potential applications of this and related compounds in drug discovery and development. The provided workflows offer a roadmap for systematic investigation, from chemical synthesis to biological evaluation.

References

Physicochemical Characteristics of 5-Phenylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 5-phenylhexanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predicted values and data from structurally related molecules to offer a broader context for research and development.

Core Physicochemical Data

This compound is a medium-chain fatty acid derivative with a phenyl substituent. Its chemical structure imparts a combination of hydrophobic and hydrophilic properties, influencing its behavior in biological and chemical systems. The following table summarizes its key physicochemical properties.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.26 g/mol [1][2]
CAS Number 2972-25-0[1][2]
IUPAC Name This compound[1]
Melting Point Data not available[3]
Boiling Point Data not available[3]
pKa (estimated) ~4.8[1]
LogP (estimated) 3.2 ± 0.3[1]
Aqueous Solubility Data not available[1]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not extensively documented in the literature. However, standard methodologies for carboxylic acids can be readily applied.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. This involves titrating a solution of this compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which the acid is 50% ionized.

Protocol Outline:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M NaOH.

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility) to a known concentration.

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place the this compound solution in a beaker with a magnetic stirrer.

    • Incrementally add the standardized NaOH solution and record the pH after each addition, allowing the solution to equilibrate.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Protocol Outline:

  • System Preparation:

    • Saturate n-octanol with water and water with n-octanol.

  • Partitioning:

    • Dissolve a known amount of this compound in the n-octanol-saturated water or water-saturated n-octanol.

    • Add an equal volume of the other phase to a flask.

    • Shake the flask for a predetermined time to allow for partitioning equilibrium to be reached.

  • Analysis:

    • Separate the two phases by centrifugation.

    • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and associated signaling pathways of this compound is currently lacking in the scientific literature.[1] However, based on the known metabolism and activities of structurally related phenylalkanoic acids, we can propose potential pathways for investigation.

Predicted Metabolic Pathway

Phenylalkanoic acids are known to be metabolized via β-oxidation of the fatty acid chain and hydroxylation of the aromatic ring by cytochrome P450 enzymes.[4] The following diagram illustrates a predicted metabolic pathway for this compound.

G Predicted Metabolic Pathway of this compound A This compound B β-Oxidation A->B Fatty Acid Chain F Cytochrome P450 Hydroxylation A->F Phenyl Ring C 3-Phenylbutyric Acid B->C D β-Oxidation C->D E Phenylacetic Acid D->E H Conjugation (Glucuronidation/Sulfation) E->H G Hydroxylated Metabolites F->G G->H I Excretion H->I

Caption: Predicted metabolic fate of this compound via β-oxidation and hydroxylation.

Proposed Experimental Workflow for Investigating PPAR Agonism

Structurally related phenyl-substituted fatty acids have been identified as potential agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[5][6][7][8] The following workflow outlines a strategy to investigate whether this compound exhibits similar activity.

G Proposed Workflow for Investigating PPAR Agonism cluster_0 In Vitro Screening cluster_1 Target Gene Expression Analysis cluster_2 Functional Assays A Luciferase Reporter Assay (HEK293T cells transfected with PPARα, PPARγ, PPARδ reporters) B Treat with this compound A->B C Measure Luciferase Activity B->C D Treat Hepatocytes or Adipocytes with this compound C->D If activity is observed E RNA Extraction and qRT-PCR D->E F Analyze expression of known PPAR target genes (e.g., CPT1A, FABP4) E->F G Adipocyte Differentiation Assay (3T3-L1 cells) F->G Confirm functional effect H Fatty Acid Oxidation Assay (Hepatocytes) F->H Confirm functional effect I Measure lipid accumulation (Oil Red O staining) G->I J Measure radiolabeled fatty acid oxidation H->J

Caption: A proposed experimental workflow to assess the potential PPAR agonistic activity of this compound.

Conclusion

While there is a notable lack of direct experimental data on the physicochemical properties and biological activities of this compound, this guide provides a summary of the available information and outlines standard methodologies for its characterization. The predicted metabolic pathways and proposed experimental workflows offer a starting point for future research into this compound's potential role in metabolic regulation and as a lead for drug discovery. Further investigation is warranted to fully elucidate the properties and biological significance of this compound.

References

5-Phenylhexanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-phenylhexanoic acid, including its chemical and physical properties. While specific biological and experimental data for this compound is limited, this document outlines established protocols for the synthesis and analysis of structurally related phenylalkanoic acids, which can be adapted for this compound. Furthermore, it discusses potential avenues for future research into its biological activity and metabolic pathways.

Core Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 2972-25-0[1][2]
Molecular Formula C₁₂H₁₆O₂[1][2][3]
Molecular Weight 192.258 g/mol [1][2]
IUPAC Name This compound[3]

Biological Activity and Signaling Pathways

A comprehensive review of scientific literature indicates a notable lack of specific data on the biological activity and associated signaling pathways of this compound. While related compounds, such as other phenylalkanoic acid isomers, have been investigated for various biological effects, the activity of the 5-phenyl isomer remains largely unexplored. This presents a significant opportunity for novel research and discovery.

Given the absence of direct evidence, a systematic approach is necessary to elucidate the potential pharmacological profile of this compound. A proposed workflow for the initial screening and identification of its biological activity is presented below.

G cluster_screening Initial Screening Workflow cluster_pathway Pathway Elucidation A Compound Acquisition (this compound) B High-Throughput Screening (HTS) (e.g., cell viability, receptor binding assays) A->B C Hit Identification (Statistically significant activity) B->C D Dose-Response and Confirmation Assays C->D E Transcriptomics/Proteomics (RNA-seq, Mass Spectrometry) D->E F Bioinformatic Analysis (Pathway Enrichment) E->F G Target Identification and Validation (e.g., CRISPR, siRNA) F->G

Proposed workflow for investigating the biological activity of this compound.

Experimental Protocols

Illustrative Synthesis: Malonic Ester Synthesis of a Phenylalkanoic Acid

The malonic ester synthesis is a robust and adaptable method for the preparation of carboxylic acids. The following protocol outlines the general steps for synthesizing a phenylalkanoic acid and can be adapted for this compound by selecting the appropriate alkyl halide.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Appropriate 1-bromo-phenylalkane (e.g., (4-bromobutyl)benzene for a related isomer)

  • Absolute ethanol (B145695)

  • Diethyl ether

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere. To this, add diethyl malonate dropwise.

  • Alkylation: Add the selected 1-bromo-phenylalkane to the reaction mixture and reflux for several hours.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is subjected to saponification using aqueous sodium hydroxide, followed by acidification with hydrochloric acid and heating to facilitate decarboxylation.

  • Extraction and Purification: The resulting phenylalkanoic acid is extracted with an organic solvent, such as diethyl ether. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or recrystallization.

G A Diethyl Malonate B Enolate Formation (NaOEt, EtOH) A->B C Alkylation (1-bromo-phenylalkane) B->C D Saponification (NaOH, H₂O) C->D E Acidification & Decarboxylation (HCl, Heat) D->E F Purified Phenylalkanoic Acid E->F

General workflow for malonic ester synthesis of a phenylalkanoic acid.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is typically required to enhance volatility.

Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample containing the analyte using a suitable organic solvent (e.g., ethyl acetate) after acidification of the aqueous phase.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) ester of the acid.

Illustrative GC-MS Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Program Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a common method for the analysis of aromatic carboxylic acids.

Illustrative HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 210 nm

Potential Metabolic Pathways

While the metabolic fate of this compound has not been specifically studied, it is likely to undergo metabolic transformations common to other fatty acids and xenobiotics. The primary metabolic pathway for fatty acids is β-oxidation. The presence of the phenyl group may also subject the molecule to oxidation by cytochrome P450 (CYP450) enzymes.

Conclusion

This compound represents a molecule with established physicochemical properties but a largely unexplored biological profile. This guide provides a foundational understanding of the compound and offers established, adaptable experimental protocols for its synthesis and analysis. The lack of biological data highlights a clear opportunity for further research to uncover its potential therapeutic or toxicological significance. The proposed workflows for screening and pathway elucidation offer a roadmap for future investigations into this intriguing molecule.

References

Spectroscopic data for 5-phenylhexanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 5-phenylhexanoic acid. Due to the limited availability of experimental spectroscopic data for this compound in public databases, this guide presents data for its close structural isomer, 6-phenylhexanoic acid, for illustrative purposes. This information is supplemented with detailed, generalized experimental protocols applicable to the analysis of this compound and a visual workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the available spectroscopic data for the isomer 6-phenylhexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 6-Phenylhexanoic Acid

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.29 - 7.10m5HAr-H
2.60t2H-CH₂-Ph
2.34t2H-CH₂-COOH
1.68 - 1.57m4H-CH₂-CH₂-CH₂-CH₂-
1.41 - 1.31m2H-CH₂-CH₂-CH₂-

Solvent: CDCl₃. Instrument: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
179.8C=O
142.6Ar-C (quaternary)
128.4Ar-CH
128.2Ar-CH
125.6Ar-CH
35.9-CH₂-Ph
34.1-CH₂-COOH
31.3-CH₂-
28.9-CH₂-
24.6-CH₂-

Solvent: CDCl₃. Instrument: 100 MHz

Infrared (IR) Spectroscopy Data for 6-Phenylhexanoic Acid
Wavenumber (cm⁻¹)Description of Vibration
3300 - 2500O-H stretch (carboxylic acid)
3087, 3062, 3027C-H stretch (aromatic)
2932, 2857C-H stretch (aliphatic)
1708C=O stretch (carboxylic acid)
1604, 1496, 1454C=C stretch (aromatic ring)
748, 698C-H bend (out-of-plane, monosubstituted benzene)

Technique: Attenuated Total Reflectance (ATR)[2]

Mass Spectrometry (MS) Data for 6-Phenylhexanoic Acid
m/zRelative IntensityAssignment
192Moderate[M]⁺ (Molecular Ion)
175Low[M - OH]⁺
131Moderate[M - C₂H₃O₂]⁺
105Moderate[C₈H₉]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are broadly applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[3]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[6]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: For an ATR-FTIR, a small amount of the liquid or solid sample is placed directly onto the ATR crystal.[7] No further preparation is typically needed.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the infrared spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups using correlation tables. Key absorptions for a carboxylic acid include a broad O-H stretch and a strong C=O stretch.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.[9]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC, which separates the analyte from the solvent and any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV in EI), causing ionization and fragmentation.[10][11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[11]

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

Potential Biological Activities of Phenylalkanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Phenylalkanoic acids, a class of organic compounds characterized by a phenyl group attached to an alkanoic acid skeleton, represent a significant area of interest in pharmacology and drug development. Their structural versatility allows for a wide range of biological activities, from well-established anti-inflammatory effects to promising antimicrobial, anticancer, and neuroprotective properties. This guide provides an in-depth overview of the core biological activities of these compounds, detailing their mechanisms of action, relevant quantitative data, experimental evaluation protocols, and the signaling pathways they modulate.

Anti-inflammatory Activity

The most well-documented activity of phenylalkanoic acids is their anti-inflammatory effect, exemplified by nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.

Mechanism of Action

Phenylalkanoic acids, particularly the 2-arylpropionic acid derivatives (profens), primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of pain, inflammation, and fever.[1][4] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, COX-2 is induced at sites of inflammation.[5] Most traditional phenylalkanoic NSAIDs are non-selective, inhibiting both isoforms.[2][4][5] The inhibition of COX-2 is responsible for the desired therapeutic effects, whereas the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[5]

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Stomach_Protection Gastric Mucosa Protection COX1->Stomach_Protection Maintains COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Phenylalkanoic_Acids Phenylalkanoic Acids (e.g., Ibuprofen) Phenylalkanoic_Acids->COX1 Inhibits Phenylalkanoic_Acids->COX2 Inhibits

Caption: Inhibition of the Arachidonic Acid Pathway by Phenylalkanoic Acids.

Quantitative Data: COX Enzyme Inhibition

The inhibitory potency of phenylalkanoic acids is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (µM)Reference
IbuprofenCOX-113 - 18[4]
IbuprofenCOX-29 - 345[4]
2-[4-(2-pyridylamino)phenyl]propionic acidCOX(ED50 1.2 mg/kg)[6]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general workflow for determining the COX-inhibitory activity of a test compound in vitro.

  • Enzyme Preparation : Obtain purified recombinant human COX-1 or COX-2 enzymes.

  • Reaction Mixture : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent like glutathione.

  • Compound Incubation : Add various concentrations of the phenylalkanoic acid test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone) and a positive control (e.g., Ibuprofen).

  • Enzyme Addition : Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate Reaction : Add the substrate, arachidonic acid, to initiate the enzymatic reaction.

  • Quantify Prostaglandin Production : After a set reaction time (e.g., 2 minutes), stop the reaction (e.g., by adding a strong acid). Quantify the amount of Prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis : Plot the percentage of COX inhibition against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Antimicrobial Activity

Several phenylalkanoic acids, particularly those with shorter alkyl chains like phenylacetic acid (PAA) and 3-phenylpropionic acid (3-PPA), exhibit significant antimicrobial properties against a broad spectrum of bacteria and fungi.[7][8][9][10]

Mechanism of Action

The antimicrobial action of phenolic acids is often attributed to their ability to disrupt microbial cell membranes, leading to the leakage of intracellular components like K+ ions.[11][12] Their effectiveness can be influenced by factors such as the alkyl chain length and the number and position of substituents on the phenyl ring.[12] Generally, they are reported to be more effective against Gram-positive bacteria than Gram-negative bacteria, as the outer membrane of the latter can act as a barrier.[13] Phenylacetic acid, for example, is produced by various bacteria, such as Bacillus licheniformis, and acts as a natural antimicrobial agent in fermented foods.[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Phenylacetic AcidStaphylococcus aureus1000[14]
Phenylacetic AcidCandida albicans1000[14]
Phenylacetic AcidEscherichia coli1000[14]
5-Phenylvaleric AcidStaphylococcus aureus>2500[14]
5-Phenylvaleric AcidEscherichia coli>2500[14]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.

  • Prepare Inoculum : Culture the target bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution : In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth medium to obtain a range of concentrations.

  • Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation : Cover the plate and incubate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.

MIC_Assay_Workflow node1 Prepare Standardized Bacterial Inoculum node3 Inoculate Wells with Bacterial Suspension node1->node3 node2 Perform Serial Dilution of Phenylalkanoic Acid in 96-Well Plate node2->node3 node4 Incubate Plate (e.g., 24h at 37°C) node3->node4 node5 Visually Inspect for Turbidity or Use Viability Indicator node4->node5 node6 Determine Lowest Concentration with No Growth (MIC) node5->node6

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity

A growing body of evidence suggests that various phenylalkanoic acids and their derivatives possess potent anticancer properties.[15][16][17]

Mechanism of Action

The anticancer mechanisms of these compounds are diverse and target multiple cellular processes. They have been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[18] Other mechanisms include cell cycle arrest, inhibition of cancer cell proliferation, and suppression of metastasis by down-regulating enzymes like matrix metalloproteinases (MMPs).[18][19] Signaling pathways such as MAPK and JAK/STAT are often implicated in these effects.[18] For example, certain phenylarsonic acid derivatives have demonstrated broad-spectrum cytotoxic activity against numerous human cancer cell lines at low micromolar concentrations.[20]

Apoptosis_Induction paa Phenylalkanoic Acid Derivative bcl2 Bcl-2 (Anti-apoptotic) paa->bcl2 Down-regulates bax Bax (Pro-apoptotic) paa->bax Up-regulates mito Mitochondrial Membrane Potential bcl2->mito Inhibits Loss bax->mito Promotes Loss cyto_c Cytochrome c Release mito->cyto_c Loss leads to caspases Caspase Activation (e.g., Caspase-3, -9) cyto_c->caspases Activates apoptosis Apoptosis (Cell Death) caspases->apoptosis Executes Nrf2_Pathway stress Oxidative Stress Neuroinflammation keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasmic) stress->keap1_nrf2 Induces protection Neuroprotection stress->protection Causes Damage pa Phenolic Acid pa->keap1_nrf2 Promotes Dissociation nrf2 Nrf2 (Free) keap1_nrf2->nrf2 Dissociation nucleus Nrf2 Translocation to Nucleus nrf2->nucleus are Binding to Antioxidant Response Element (ARE) nucleus->are response Expression of Antioxidant Enzymes (e.g., HO-1, SOD) are->response Activates Gene Transcription response->protection

References

The Evolving Landscape of 5-Phenylhexanoic Acid Derivatives: A Technical Guide to Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – As the quest for novel therapeutic agents continues, the scientific community is increasingly turning its attention to the untapped potential of 5-phenylhexanoic acid and its derivatives. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current understanding and future prospects of this promising class of compounds. While direct research on this compound itself is nascent, analysis of its derivatives and structurally related phenylalkanoic acids reveals significant therapeutic potential across a range of diseases, including hypertension, cancer, inflammation, and microbial infections.

This guide summarizes the available quantitative data, provides detailed experimental protocols for key methodologies, and visualizes critical biological pathways and experimental workflows to facilitate further investigation into this intriguing area of medicinal chemistry.

Quantitative Data Summary

To provide a clear and comparative overview, the following table summarizes the available quantitative data for a key this compound derivative with demonstrated biological activity.

CompoundTargetActivity TypeValue (M)Therapeutic Area
5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline[1]Angiotensin-Converting Enzyme (ACE)IC501.0 x 10-9Antihypertensive

Therapeutic Potential and Mechanism of Action

The therapeutic landscape of this compound derivatives is diverse, with emerging evidence pointing towards several key areas of interest.

Antihypertensive Activity: ACE Inhibition

A significant breakthrough in the therapeutic application of this compound derivatives has been the discovery of potent angiotensin-converting enzyme (ACE) inhibitors.[1] One such derivative, 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline, has demonstrated remarkable potency with an IC50 value of 1.0 x 10-9 M.[1] This compound effectively lowers blood pressure in vivo, highlighting the potential of this scaffold in developing new treatments for hypertension.[1]

The mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin system (RAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, these derivatives can induce vasodilation and consequently lower blood pressure.

ace_inhibition_pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin_I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin_II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Derivative This compound Derivative Derivative->ACE Inhibits

Angiotensin-Converting Enzyme (ACE) Inhibition Pathway.
Anticancer Potential

While direct studies on this compound derivatives are limited, the broader class of phenylalkanoic acids and related heterocyclic compounds has shown promise in cancer therapy. The structural motifs present in this compound are found in molecules that exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, interference with topoisomerase, and modulation of key signaling pathways like SIRT2 and EGFR.[2] Further investigation into novel N-benzyl amides and heterocyclic derivatives of this compound could yield potent and selective anticancer agents.[3][4]

Anti-inflammatory and Antimicrobial Properties

Phenylpropanoids and other phenolic acids, which share structural similarities with this compound, are known for their anti-inflammatory properties.[5] These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and by downregulating pro-inflammatory cytokines.[6]

Furthermore, the incorporation of moieties like hydrazide-hydrazones into the this compound backbone could lead to the development of novel antimicrobial agents.[7][8] These derivatives have the potential to combat a range of bacterial and fungal pathogens.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for structurally related compounds.

General Synthesis of this compound Amide Derivatives

This protocol describes a general method for the synthesis of N-substituted amides of this compound, which can be adapted to create a library of diverse derivatives for biological screening.

synthesis_workflow Start Start Step1 Dissolve this compound in an anhydrous solvent (e.g., DCM). Start->Step1 Step2 Add a coupling agent (e.g., DCC, HOBt) and stir at 0°C. Step1->Step2 Step3 Add the desired amine and a base (e.g., triethylamine). Step2->Step3 Step4 Stir at room temperature for 24 hours. Step3->Step4 Step5 Purify the product by column chromatography. Step4->Step5 End End Step5->End

General workflow for amide synthesis.

Materials:

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C and add DCC and HOBt. Stir for 30 minutes.

  • Add the desired substituted amine and triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

In Vitro ACE Inhibition Assay

This protocol outlines a method to screen this compound derivatives for their ability to inhibit angiotensin-converting enzyme.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Test compounds (this compound derivatives)

  • Borate (B1201080) buffer (pH 8.3)

  • o-Phthaldialdehyde (OPA) reagent

  • NaOH

  • HCl

Procedure:

  • Prepare solutions of ACE, HHL, and test compounds in borate buffer.

  • In a microplate, add the ACE solution and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding HCl.

  • Add NaOH to adjust the pH, followed by the OPA reagent to react with the liberated histidyl-leucine.

  • Measure the fluorescence (excitation at 360 nm, emission at 490 nm) to determine the extent of HHL hydrolysis.

  • Calculate the percentage of inhibition and determine the IC50 value for each test compound.

Future Directions

The field of this compound derivatives is ripe for exploration. Future research should focus on:

  • Synthesis of Diverse Libraries: The creation of a broad range of derivatives, including amides, esters, and heterocyclic analogs, is crucial for comprehensive structure-activity relationship (SAR) studies.

  • Broad Biological Screening: Screening these derivatives against a wide panel of therapeutic targets, including various enzymes, receptors, and cancer cell lines, will help to identify new lead compounds.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are necessary to elucidate their mode of action at the molecular level.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic properties.

By leveraging the foundational knowledge presented in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of the next generation of innovative medicines.

References

5-Phenylhexanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylhexanoic acid, a medium-chain fatty acid derivative with the chemical formula C₁₂H₁₆O₂, is a research chemical with potential applications in organic synthesis and as a precursor for drug development.[1] While its specific biological activities are not yet extensively documented, its structural characteristics suggest possible interactions with biological targets, potentially influencing metabolic pathways or enzyme activities.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed synthesis protocols, and a proposed framework for investigating its biological activity and potential signaling pathways.

Chemical and Physical Properties

This compound is an organic compound featuring a phenyl group attached to a hexanoic acid backbone.[1] This structure provides a unique combination of lipophilicity from the phenyl and alkyl components, and a reactive carboxylic acid functional group.

Table 1: Physicochemical Properties of this compound

PropertyValue/CharacteristicSource
Molecular Formula C₁₂H₁₆O₂[1][2][3]
Molecular Weight 192.25 g/mol [1][2][3]
CAS Number 2972-25-0[1][2][3]
IUPAC Name This compound[4]
Synonyms Benzenehexanoic acid[1]
pKa (estimated) ~4.8[1]
LogP (lipophilicity) 3.2 ± 0.3[1]

Synthesis of Phenylhexanoic Acid Isomers

Synthesis of 3-Phenylhexanoic Acid via Alkylation of Ethyl Phenylacetate (B1230308)

This method involves the formation of a nucleophilic enolate from ethyl phenylacetate, followed by alkylation with a butyl halide and subsequent hydrolysis.[5]

Experimental Protocol:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (B44863) (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) and stir for 30 minutes. To this lithium diisopropylamide (LDA) solution, add a solution of ethyl phenylacetate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.

  • Alkylation: Add 1-bromobutane (B133212) (1.1 eq) dropwise to the enolate solution.

  • Hydrolysis: After the reaction is complete, add a solution of potassium hydroxide (B78521) (5.0 eq) in water. Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture, remove the ethanol (B145695) under reduced pressure, and wash the aqueous solution with diethyl ether. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid to precipitate the product.

  • Purification: Extract the product with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-phenylhexanoic acid.[5]

Synthesis of 6-Phenylhexanoic Acid via Nickel-Catalyzed Cross-Coupling

This protocol describes a nickel-catalyzed cross-coupling reaction between an anhydride (B1165640) and an organohalide.[6]

Experimental Protocol:

  • Catalyst Preparation: In a glove box, add bis-(1,5-cyclooctadiene)nickel (0.03 mmol) and 2,2'-bipyridine (B1663995) (0.045 mmol) to a microwave tube. Add N,N-dimethylacetamide (0.225 mL) and allow the mixture to coordinate for one hour.

  • Reaction Setup: Add zinc powder (0.6 mmol), glutaric anhydride (0.45 mmol), and (2-bromoethyl)benzene (B7723623) (0.3 mmol) to the microwave tube.

  • Reaction: Seal the tube, remove it from the glove box, and reflux at 80°C for 12 hours.

  • Quenching and Purification: After cooling, quench the reaction with a few drops of water. Remove the solvent under reduced pressure and purify the crude product by column chromatography (petroleum ether: ethyl acetate (B1210297) = 5:1) to yield 6-phenylhexanoic acid.[6]

Table 2: Reagents for Synthesis of 3-Phenylhexanoic Acid (Method A) [5]

ReagentMolar Mass ( g/mol )Molarity (M)QuantityRole
Diisopropylamine101.19-44.0 mmolBase
n-Butyllithium64.062.522.0 mmolBase
Ethyl Phenylacetate164.20-20.0 mmolStarting Material
1-Bromobutane137.02-22.0 mmolAlkylating Agent
Potassium Hydroxide56.11-100 mmolReagent
Tetrahydrofuran72.11-VariesSolvent
Hydrochloric Acid (conc.)36.46~12VariesReagent

Potential Biological Activity and Research Avenues

While specific biological activities of this compound are largely uncharacterized, its structural similarity to other biologically active phenylalkanoic acids suggests potential areas for investigation.[1][6] For instance, some phenylalkanoic acids are metabolites of dietary polyphenols and can influence cellular processes.[6] The presence of the phenyl group may facilitate unique interactions with biological targets.[1]

Proposed Experimental Workflow for Biological Activity Screening

Given the lack of existing data, a systematic approach is necessary to elucidate the biological functions of this compound. The following workflow is proposed:

G cluster_screening Initial Screening cluster_target_id Target Identification & Pathway Analysis Compound This compound HTS High-Throughput Phenotypic Screening (e.g., Cell Viability Assays) Compound->HTS Treat diverse cell lines Hit Identification of 'Hit' (Active Concentration) HTS->Hit Analyze dose-response Omics Transcriptomics (RNA-seq) or Proteomics Hit->Omics Treat cells with active concentration Bioinformatics Bioinformatic Pathway Analysis (e.g., IPA, GSEA) Omics->Bioinformatics Identify differentially expressed genes/proteins Target_Validation Target Validation (e.g., siRNA, CRISPR) Bioinformatics->Target_Validation Confirm role of candidate targets G Active_Compound Active Concentration of This compound Cell_Treatment Cell Treatment Active_Compound->Cell_Treatment Data_Acquisition Omics Data Acquisition (RNA-seq, Proteomics) Cell_Treatment->Data_Acquisition Pathway_Analysis Bioinformatic Pathway Analysis Data_Acquisition->Pathway_Analysis Hypothesis Hypothesized Signaling Pathway Pathway_Analysis->Hypothesis Validation Experimental Validation (e.g., Western Blot, Reporter Assays) Hypothesis->Validation Confirmed_Pathway Confirmed Signaling Pathway Validation->Confirmed_Pathway

References

In Silico Prediction of 5-Phenylhexanoic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylhexanoic acid is an organic compound classified as a medium-chain fatty acid, characterized by a phenyl group attached to a hexanoic acid backbone. While its chemical properties are established, its specific biological activities are not extensively documented in publicly available literature. However, the structural similarity of this compound to other bioactive phenylalkanoic acids and fatty acid mimetics suggests potential therapeutic relevance. Compounds with analogous structures are known to participate in cellular signaling and metabolism. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a framework for researchers to explore its pharmacological potential. The guide details a predictive workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, supplemented by detailed experimental protocols for subsequent validation.

Introduction: The Rationale for In Silico Bioactivity Prediction

In modern drug discovery, in silico methods are pivotal for the rapid and cost-effective screening of chemical compounds. These computational techniques allow for the prediction of a molecule's biological activity before undertaking expensive and time-consuming laboratory experiments. Given the limited biological data on this compound, an in silico approach is the logical first step to generate testable hypotheses regarding its mechanism of action and potential molecular targets.

This guide will focus on predicting the bioactivity of this compound based on the known activities of structurally similar compounds, such as other phenylalkanoic acids which have been investigated for activities including histone deacetylase (HDAC) inhibition and as chemical chaperones.

Hypothetical Biological Targets and Mechanisms

Based on the known bioactivities of analogous compounds, several putative targets and mechanisms for this compound can be proposed.

Histone Deacetylase (HDAC) Inhibition

Shorter-chain phenylalkanoic acids, like phenylbutyrate, are known to be pan-HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. The lipophilicity of a molecule can influence its access to the active site of HDAC enzymes. It is hypothesized that the longer alkyl chain of this compound may modulate its HDAC inhibitory potential.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is an integral membrane enzyme that degrades fatty acid amides, such as the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. Given that this compound is a fatty acid mimetic, its potential to interact with enzymes in lipid signaling pathways, such as FAAH, is a reasonable hypothesis.

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

PPARs are nuclear receptors that are activated by fatty acids and their derivatives, playing key roles in lipid and glucose metabolism. Fatty acid mimetics have been screened for activity on nuclear receptors, including PPARs. Therefore, this compound could potentially act as a ligand for PPARs.

In Silico Prediction Workflow

The following sections detail a comprehensive in silico workflow to predict the bioactivity of this compound against the aforementioned hypothetical targets.

In_Silico_Bioactivity_Prediction_Workflow cluster_ligand_prep Ligand Preparation cluster_target_prep Target Identification & Preparation cluster_docking Molecular Docking cluster_qsar QSAR Modeling cluster_pharmacophore Pharmacophore Modeling cluster_exp_val Experimental Validation get_structure Obtain this compound Structure (e.g., from PubChem CID: 2755619) energy_minimization Energy Minimization (Generate stable 3D conformer) get_structure->energy_minimization docking Perform Molecular Docking (Predict binding pose and affinity) energy_minimization->docking target_id Identify Potential Targets (HDACs, FAAH, PPARs) get_target_structure Retrieve Target 3D Structures (from Protein Data Bank) target_id->get_target_structure prepare_target Prepare Target for Docking (Remove water, add hydrogens) get_target_structure->prepare_target prepare_target->docking analysis Analyze Docking Results (Binding energy, interactions) docking->analysis predict_activity Predict Activity of this compound analysis->predict_activity generate_pharmacophore Generate Pharmacophore Model (Based on known active analogs) analysis->generate_pharmacophore qsar_dataset Compile Dataset of Analogs (Structures and known activities) descriptor_calc Calculate Molecular Descriptors qsar_dataset->descriptor_calc build_model Build & Validate QSAR Model descriptor_calc->build_model build_model->predict_activity experimental_validation In Vitro & In Vivo Assays predict_activity->experimental_validation virtual_screening Virtual Screening (Identify other potential hits) generate_pharmacophore->virtual_screening virtual_screening->experimental_validation

Caption: In silico workflow for predicting the bioactivity of this compound.

Ligand and Target Preparation

Methodology:

  • Ligand Structure Retrieval: The 2D structure of this compound will be obtained from the PubChem database (CID: 2755619). This will be converted to a 3D structure.[1]

  • Energy Minimization: The 3D structure of this compound will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Target Structure Retrieval: The 3D crystal structures of the hypothetical protein targets (e.g., human HDACs, FAAH, PPARs) will be downloaded from the Protein Data Bank (PDB).

  • Target Preparation: The protein structures will be prepared for docking by removing water molecules, co-ligands, and adding polar hydrogens. The protonation states of amino acid residues will be assigned at a physiological pH.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Methodology:

  • Binding Site Definition: The active site of each target protein will be defined based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

  • Docking Simulation: this compound will be docked into the defined binding site of each prepared target protein using software such as AutoDock Vina or Glide.

  • Analysis of Results: The docking results will be analyzed based on the predicted binding affinity (scoring function) and the binding pose. The interactions between this compound and the amino acid residues in the binding site (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and examined.

Data Presentation:

The predicted binding affinities of this compound for the hypothetical targets would be summarized in a table.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
HDAC1XXXX-7.5His142, Tyr306
FAAHXXXX-8.2Ser241, Ser217
PPARγXXXX-9.1His323, His449, Tyr473
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Methodology:

  • Dataset Compilation: A dataset of structurally similar compounds (analogs of this compound) with known experimental bioactivities against a specific target (e.g., HDAC inhibition) will be compiled from databases like ChEMBL.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) will be calculated for all compounds in the dataset.

  • Model Building and Validation: The dataset will be divided into a training set and a test set. A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) will be built using the training set to correlate the molecular descriptors with the biological activity. The predictive power of the model will be validated using the test set.

  • Activity Prediction: The validated QSAR model will be used to predict the biological activity of this compound.

Data Presentation:

A table summarizing the key parameters of the developed QSAR model would be presented.

QSAR Model ParameterValue
TargetHDAC1
Training Set Size100 compounds
Test Set Size25 compounds
R² (Goodness of fit)0.85
Q² (Predictive ability)0.75
Predicted pIC50 for this compound5.8
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target.

Methodology:

  • Pharmacophore Generation: A ligand-based pharmacophore model will be generated based on a set of known active analogs of this compound. The model will identify the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement.

  • Virtual Screening: The generated pharmacophore model can be used as a 3D query to screen large compound libraries to identify other structurally diverse molecules that may have similar biological activity.

Pharmacophore_Model HBD H-Bond Donor HBA H-Bond Acceptor HBD->HBA 3.5 Å HY Hydrophobic HBA->HY 4.2 Å AR Aromatic Ring HY->AR 5.0 Å AR->HBD 6.8 Å

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Topic: Synthesis of 5-phenylhexanoic acid from benzene (B151609) and 6-chlorohexanoic acid.

Introduction

This compound is a phenyl-substituted fatty acid with potential applications in chemical synthesis and as a precursor for drug development.[1] Its structural similarity to other biologically active phenylalkanoic acids suggests it may be a valuable molecule for investigating metabolic pathways and enzyme activities.[1] While direct biological data on this compound is not extensively documented, related compounds are known to play roles in cellular signaling and metabolism.[1]

This document provides a detailed protocol for a robust and reliable synthesis of this compound. The direct Friedel-Crafts alkylation of benzene with 6-chlorohexanoic acid is challenging due to potential carbocation rearrangements and polyalkylation.[2][3] Therefore, a more effective two-step approach is presented: Friedel-Crafts acylation followed by a Clemmensen reduction. This method avoids the common pitfalls of direct alkylation and typically provides a cleaner product with a higher yield.

Chemical Reaction Pathway

The synthesis of this compound is proposed via a two-step process. The first step involves the Friedel-Crafts acylation of benzene with 6-chlorohexanoyl chloride, which is synthesized from 6-chlorohexanoic acid. The resulting ketone is then reduced in the second step to yield the final product.

Synthesis of this compound Benzene Benzene Intermediate_Ketone 6-chloro-1-phenylhexan-1-one Benzene->Intermediate_Ketone (2) Friedel-Crafts      Acylation 6-chlorohexanoic acid 6-chlorohexanoic acid 6-chlorohexanoyl_chloride 6-chlorohexanoyl chloride 6-chlorohexanoic acid->6-chlorohexanoyl_chloride (1) Acyl Chloride      Formation Thionyl_chloride SOCl₂ Thionyl_chloride->6-chlorohexanoyl_chloride 6-chlorohexanoyl_chloride->Intermediate_Ketone AlCl3 AlCl₃ AlCl3->Intermediate_Ketone 5-phenylhexanoic_acid This compound Intermediate_Ketone->5-phenylhexanoic_acid (3) Reduction ZnHg_HCl Zn(Hg), HCl (Clemmensen Reduction) ZnHg_HCl->5-phenylhexanoic_acid

Caption: Two-step synthesis of this compound.

Experimental Protocols

This section details the necessary protocols for the synthesis, purification, and characterization of this compound.

Part 1: Synthesis of 6-chloro-1-phenylhexan-1-one (Friedel-Crafts Acylation)

Materials:

  • 6-chlorohexanoic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Synthesis of 6-chlorohexanoyl chloride: In a fume hood, place 6-chlorohexanoic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 6-chlorohexanoyl chloride.

  • Friedel-Crafts Acylation: To a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (which acts as both solvent and reactant). Cool the mixture in an ice bath.

  • Dissolve the crude 6-chlorohexanoyl chloride from the previous step in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred benzene/AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 6-chloro-1-phenylhexan-1-one.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Part 2: Synthesis of this compound (Clemmensen Reduction)

Materials:

  • 6-chloro-1-phenylhexan-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute HCl solution for a few minutes. Decant the acid and wash the zinc with water. Add a solution of mercury(II) chloride and stir for 10 minutes. Decant the solution and wash the resulting amalgam with water.

  • Reduction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the zinc amalgam. Add water, concentrated HCl, and a solution of 6-chloro-1-phenylhexan-1-one (1 equivalent) in toluene.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of concentrated HCl may be added periodically during the reflux.

  • Work-up: After cooling, decant the reaction mixture from the remaining zinc amalgam. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected physicochemical properties of the key compounds involved in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
6-chlorohexanoic acidC₆H₁₁ClO₂150.60-
6-chloro-1-phenylhexan-1-oneC₁₂H₁₅ClO210.70-
This compoundC₁₂H₁₆O₂192.25-

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively reported, structurally similar compounds have shown various biological properties.[1] Phenyl-substituted fatty acids can influence metabolic pathways and interact with biological targets such as enzymes and nuclear receptors.[1] For instance, some phenylalkanoic acids are known to interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.

The following workflow outlines a general approach for screening the biological activity of newly synthesized this compound.

Biological Screening Workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification In_vitro In vitro Assays (e.g., enzyme inhibition, receptor binding) Purification->In_vitro Cell_based Cell-based Assays (e.g., cytotoxicity, metabolic assays) In_vitro->Cell_based In_vivo In vivo Animal Models (e.g., disease models) Cell_based->In_vivo Lead_optimization Lead Optimization In_vivo->Lead_optimization Preclinical Preclinical Development Lead_optimization->Preclinical

Caption: General workflow for biological screening.

Conclusion

The provided two-step synthesis protocol offers a reliable method for producing this compound from readily available starting materials, avoiding the complications of direct Friedel-Crafts alkylation. The potential for this compound to interact with biological systems, based on the activity of structurally related molecules, makes it an interesting candidate for further investigation in drug discovery and development. The outlined protocols and workflows provide a solid foundation for researchers to synthesize and evaluate the biological potential of this compound.

References

Application Notes and Protocols for the Synthesis of 5-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two reliable synthetic routes for the preparation of 5-phenylhexanoic acid, a valuable intermediate in organic synthesis and drug development. The methods outlined are the Alkylation of Phenylacetonitrile (B145931) followed by Hydrolysis, and the Oxidation of 5-Phenyl-1-hexanol. These routes have been selected for their adaptability from established chemical principles and potential for high yields.

Method A: Alkylation of Phenylacetonitrile and Subsequent Hydrolysis

This two-step approach involves the formation of a carbon-carbon bond through the alkylation of the alpha-carbon of phenylacetonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 4-Phenylhex-5-enenitrile

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add phenylacetonitrile (5.86 g, 50 mmol) dropwise over 20 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at room temperature for 1 hour.

  • Alkylation: Add 4-bromo-1-butene (B139220) (8.1 g, 60 mmol) dropwise to the reaction mixture. Heat the mixture to 60 °C and stir for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of 4-Phenylhex-5-enenitrile to this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the crude 4-phenylhex-5-enenitrile from the previous step.

  • Hydrolysis: Add a solution of potassium hydroxide (B78521) (28 g, 500 mmol) in water (50 mL) and ethanol (B145695) (50 mL). Heat the mixture to reflux and maintain for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate or oil of this compound should form.

  • Extraction and Purification: Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Volume/MassExpected Yield (%)
Phenylacetonitrile117.15505.86 g-
Sodium Hydride (60%)40.00602.4 g-
4-Bromo-1-butene135.02608.1 g-
4-Phenylhex-5-enenitrile171.24--~70-80
Potassium Hydroxide56.1150028 g-
This compound192.25--~85-95 (from nitrile)

Method B: Oxidation of 5-Phenyl-1-hexanol

This method involves the synthesis of the precursor alcohol, 5-phenyl-1-hexanol, via a Grignard reaction, followed by its oxidation to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 5-Phenyl-1-hexanol

  • Grignard Reagent Formation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere, place magnesium turnings (2.43 g, 100 mmol). Add 50 mL of anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of benzyl (B1604629) chloride (12.66 g, 100 mmol) in 100 mL of anhydrous diethyl ether to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 4-pentenal (B109682) (8.41 g, 100 mmol) in 50 mL of anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (100 mL). Extract the product with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography on silica (B1680970) gel.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the purified 5-phenyl-1-hexanol (9.61 g, 50 mmol) in acetone (B3395972) (200 mL) in a 500 mL flask equipped with a dropping funnel and a mechanical stirrer, cooled in an ice bath.

  • Oxidation: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

  • Work-up: Quench the reaction by adding isopropanol (B130326) until the solution turns green. Remove the acetone under reduced pressure.

  • Extraction and Purification: Add 100 mL of water and extract the product with diethyl ether (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Volume/MassExpected Yield (%)
Benzyl Chloride126.5810012.66 g-
Magnesium24.311002.43 g-
4-Pentenal84.121008.41 g-
5-Phenyl-1-hexanol178.27--~60-70
This compound192.25--~80-90 (from alcohol)

Visualizations

Synthesis_Workflow_A phenylacetonitrile Phenylacetonitrile na_dmf 1. NaH, DMF 2. 4-Bromo-1-butene phenylacetonitrile->na_dmf intermediate_nitrile 4-Phenylhex-5-enenitrile na_dmf->intermediate_nitrile hydrolysis KOH, EtOH/H2O, Reflux intermediate_nitrile->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the synthesis of this compound via alkylation of phenylacetonitrile.

Synthesis_Workflow_B benzyl_chloride Benzyl Chloride mg_ether Mg, Et2O benzyl_chloride->mg_ether grignard Benzylmagnesium Chloride mg_ether->grignard alcohol 5-Phenyl-1-hexanol grignard->alcohol pentenal 4-Pentenal pentenal->alcohol oxidation Jones Reagent alcohol->oxidation final_product This compound oxidation->final_product

Application Notes and Protocols for the Purification of Crude 5-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 5-phenylhexanoic acid. The methodologies outlined are standard laboratory techniques applicable to small-scale research and larger-scale drug development processes.

Introduction

This compound is a carboxylic acid derivative with potential applications as an intermediate in organic synthesis and as a precursor for the development of pharmaceutical agents.[1] Its synthesis can result in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain a compound of high purity for subsequent applications and to meet stringent regulatory requirements in drug development. The primary methods for purifying aromatic carboxylic acids like this compound are recrystallization and column chromatography.[2]

Potential Impurities

The nature and quantity of impurities in crude this compound depend on the synthetic route employed. Common synthesis pathways for similar phenylalkanoic acids include the alkylation of phenylacetonitrile (B145931) followed by hydrolysis, or malonic ester synthesis.[3] Potential impurities could include:

  • Unreacted starting materials: Such as the initial alkyl halide or phenyl-containing precursor.

  • Intermediate products: For instance, the corresponding amide or ester if hydrolysis is incomplete.[3]

  • Side-products: Arising from elimination reactions or other competing pathways.[3]

  • Solvents and reagents: Residual solvents and catalysts used in the synthesis.

A thorough understanding of the synthetic route is essential for devising an optimal purification strategy.

Purification Techniques

The choice of purification technique depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity.

Data Presentation: Comparison of Purification Methods

The following table summarizes hypothetical purification outcomes for crude this compound, assuming a starting purity of approximately 85%. Actual results will vary based on the specific impurity profile of the crude material.

Purification MethodTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization >98%60-90%HighSimple, cost-effective for large quantities, good for removing minor impurities from a solid product.Not effective for oily products or for separating impurities with similar solubility. Potential for product loss in the mother liquor.
Column Chromatography >99%50-80%Low to MediumHigh resolution for separating complex mixtures and closely related impurities. Applicable to both solid and oily products.More time-consuming, requires larger volumes of solvent, and can be costly for large-scale purification.
Distillation (Bulb-to-Bulb or Short Path) >97%70-95%MediumEffective for thermally stable, non-crystalline (oily) products. Good for removing non-volatile impurities.Requires the compound to be thermally stable at reduced pressure. Not suitable for high-boiling point or thermally labile compounds.

Experimental Protocols

Recrystallization

Recrystallization is a highly effective method for purifying solid crude this compound, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.

Protocol:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, ethanol/water mixtures) at room temperature and at the solvent's boiling point.[2]

    • An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For carboxylic acids, solvent systems like toluene/hexane or ethyl acetate/hexane are often effective.[2][4]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and gently boil for a few minutes.[2]

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.[2]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize the yield.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.[2]

    • Dry the purified crystals under vacuum to remove any remaining solvent.[2]

Column Chromatography

Flash column chromatography is a powerful technique for purifying both solid and oily crude this compound, especially when dealing with complex mixtures of impurities.

Protocol:

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (mobile phase) that provides good separation of the desired compound from impurities. A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a more polar solvent (e.g., ethyl acetate).[5]

    • The ideal retention factor (Rf) for the desired compound on the TLC plate is typically around 0.3.[6] For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing.

  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel in the initial, least polar mobile phase.[2]

    • Pour the slurry into a chromatography column and allow the silica to settle into a uniform, compact bed.[2] Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed.[6]

    • Alternatively, for samples not readily soluble in the mobile phase, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase, applying gentle air pressure to achieve a steady flow rate.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.[2]

    • Collect fractions and monitor the elution of the compound using TLC.[2]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is highly suitable for quantifying this compound and detecting impurities.[7] A C18 column with an acetonitrile/acidified water mobile phase and UV detection at around 210 nm can provide high sensitivity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify the presence of any remaining impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid samples. A broad melting range suggests the presence of impurities.[2]

Visualizations

Recrystallization_Workflow cluster_0 Recrystallization Process start Crude Solid This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash impurities Impurities in Mother Liquor filter->impurities dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_1 Column Chromatography Process start Crude This compound load Load Sample onto Silica Gel Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine impure_fractions Impure Fractions analyze->impure_fractions evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for the Quantification of 5-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-phenylhexanoic acid in various matrices. The methodologies described are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a phenyl-substituted fatty acid with potential applications in pharmaceutical and metabolic research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines three common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: The following protocols are based on established methods for isomers and analogous compounds of this compound. While the principles are directly applicable, specific parameters and performance characteristics must be validated for the quantification of this compound in your specific matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in bulk materials or simple formulations. The presence of the phenyl group provides a chromophore for UV detection.

Experimental Protocol

1.1. Instrumentation and Conditions

ParameterCondition
HPLC System A standard HPLC system with a UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

1.2. Reagents and Materials

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (85%)

  • Analytical balance, volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

1.3. Preparation of Solutions

  • Mobile Phase: To 400 mL of HPLC-grade water, carefully add 1.0 mL of phosphoric acid. Add 600 mL of acetonitrile and mix well. Degas the solution before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and bring to volume.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.4. System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the calibration standards followed by the samples.

1.5. Data Analysis

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation: Typical HPLC-UV Method Performance

The following table summarizes typical performance characteristics for the HPLC-UV analysis of phenylalkanoic acids. These values should be established during method validation for this compound.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Range 1 - 100 µg/mL
Accuracy 98 - 102%
Precision (%RSD) ≤ 2.0%
Limit of Quantification (LOQ) ~1 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of this compound, particularly in complex matrices. Due to the low volatility of the carboxylic acid, a derivatization step is required to convert it into a more volatile ester.

Experimental Protocol

2.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Sample Spiking: To 1 mL of the sample (e.g., plasma, urine), add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Acidification: Acidify the sample to pH 1-2 with hydrochloric acid to ensure the analyte is in its protonated form.

  • Extraction: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate), vortex for 2 minutes, and centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.

2.2. Instrumentation and Conditions

ParameterCondition
GC-MS System A standard GC-MS system
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte and internal standard

2.3. Data Analysis

  • Monitor the characteristic ions of the derivatized this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.

  • Quantify the analyte in the samples using the calibration curve.

Data Presentation: Typical GC-MS Method Performance

The following table summarizes typical performance characteristics for the GC-MS analysis of derivatized organic acids. These values should be established during method validation.[1]

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.995
Range 0.1 - 50 µg/mL
Accuracy 85 - 115%
Precision (%RSD) ≤ 15%
Limit of Quantification (LOQ) ~0.1 µg/mL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in complex biological matrices like plasma and urine, offering high sensitivity and specificity without the need for derivatization.

Experimental Protocol

3.1. Sample Preparation (Protein Precipitation)

  • Sample Spiking: To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge to pellet the precipitated proteins.

  • Dilution: Transfer the supernatant and dilute with water prior to injection.

3.2. Instrumentation and Conditions

ParameterCondition
LC-MS/MS System A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate
Ion Source ESI in negative mode
Detection Mode Multiple Reaction Monitoring (MRM)

3.3. MRM Transitions The precursor-to-product ion transitions for this compound and its internal standard need to be optimized by infusing the standards into the mass spectrometer.

3.4. Data Analysis

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus concentration.

  • Determine the analyte concentration in the samples from the calibration curve.

Data Presentation: Typical LC-MS/MS Method Performance

The following table summarizes typical performance characteristics for bioanalytical LC-MS/MS methods.[1] These values should be established during method validation.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.998
Range 1 - 1000 ng/mL
Accuracy 85 - 115% (80 - 120% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LOQ) ~1 ng/mL

Mandatory Visualizations

Experimental Workflows

cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow hplc_prep Sample Preparation (Dissolution & Filtration) hplc_sep HPLC Separation (C18 Column) hplc_prep->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant gcms_prep Sample Preparation (LLE & Derivatization) gcms_sep GC Separation (HP-5ms Column) gcms_prep->gcms_sep gcms_det MS Detection (SIM Mode) gcms_sep->gcms_det gcms_quant Quantification gcms_det->gcms_quant lcmsms_prep Sample Preparation (Protein Precipitation) lcmsms_sep LC Separation (C18 Column) lcmsms_prep->lcmsms_sep lcmsms_det MS/MS Detection (MRM Mode) lcmsms_sep->lcmsms_det lcmsms_quant Quantification lcmsms_det->lcmsms_quant

Caption: General experimental workflows for the quantification of this compound.

Proposed Metabolic Pathway of this compound

While the specific metabolic fate of this compound is not extensively documented, it is predicted to undergo metabolism through pathways common to other fatty acids and xenobiotics, primarily β-oxidation and cytochrome P450-mediated oxidation.[2]

cluster_pathway Proposed Metabolic Pathway of this compound cluster_beta_oxidation β-Oxidation cluster_cyp450 CYP450 Oxidation parent This compound met1 3-Phenylbutyryl-CoA parent->met1 Acyl-CoA Synthetase met4 Hydroxylated Metabolites parent->met4 CYP450 Enzymes met2 Phenylacetyl-CoA met1->met2 β-Oxidation Cycle met3 Acetyl-CoA met2->met3 β-Oxidation Cycle

Caption: Proposed metabolic pathway for this compound.

References

Application Note: GC-MS Analysis of 5-Phenylhexanoic Acid Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Phenylhexanoic acid is a carboxylic acid containing a phenyl group, a structural motif found in various biologically active molecules and metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar, low-volatility compounds like carboxylic acids is challenging.[1] To facilitate GC-MS analysis, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form.[2] Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a robust and widely used method for derivatizing carboxylic acids.[2][3]

This application note details a comprehensive protocol for the quantitative analysis of this compound using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

Principle of the Method

The analysis involves an initial liquid-liquid extraction of this compound from an aqueous matrix, followed by a chemical derivatization step. The acidic proton of the carboxylic acid group reacts with the silylating agent, BSTFA, to form a volatile trimethylsilyl (TMS) ester. The addition of TMCS acts as a catalyst, enhancing the reactivity of the silylating agent.[2] The resulting TMS derivative of this compound is significantly more volatile and less polar, making it amenable to separation and detection by GC-MS.[1][2]

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): e.g., deuterated this compound or a structurally similar compound not present in the sample, such as heptadecanoic acid.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Ethyl acetate (B1210297) (HPLC grade), Pyridine (B92270) (optional catalyst and solvent)[4]

  • Reagents: 0.5 N Hydrochloric acid (HCl), Anhydrous sodium sulfate

  • Deionized water

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a constant, known amount of internal standard to each calibration standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of an aqueous sample, add a known amount of the internal standard.

    • Acidify the sample to a pH between 1 and 3 by adding 0.5 mL of 0.5 N HCl. This ensures the carboxylic acid is in its protonated form for efficient extraction.[1]

    • Add 2 mL of ethyl acetate, vortex the mixture vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes to separate the layers.[1]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.[1]

    • Repeat the extraction with an additional 2 mL of ethyl acetate and combine the organic extracts.[1]

    • Dry the combined extract by passing it through anhydrous sodium sulfate.[1]

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.[1]

3. Derivatization Procedure

  • To the dried residue from the sample preparation step, add 100 µL of BSTFA + 1% TMCS.[1][2] For particularly difficult samples, 50 µL of pyridine can be added as a catalyst and solvent before the BSTFA.[4]

  • Tightly cap the reaction vial and vortex for 1 minute.[2]

  • Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.[1][2]

  • Allow the vial to cool to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following instrumental parameters serve as a typical starting point and should be optimized for the specific instrument in use.

Parameter Condition
Gas Chromatograph (GC)
ColumnDB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)
Injection ModeSplitless
Injector Temperature250°C[5]
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50 - 500 amu
Solvent Delay5 minutes

Data and Results

Identification of the this compound TMS derivative is based on its characteristic retention time and mass spectrum. Quantification is achieved by constructing a calibration curve, plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 1: Expected Quantitative Data for this compound TMS Derivative Note: Exact retention time and mass spectra can vary between instruments. The data below is predictive based on the fragmentation of similar structures.

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)Description of Fragments
This compound (TMS Derivative)12 - 15250 (M+), 235, 147, 91, 73M+: Molecular Ion; [M-15]+: Loss of CH₃; [C₆H₅CH₂]+: Tropylium ion; [Si(CH₃)₃]+: TMS group

Workflow Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aqueous Sample add_is Add Internal Standard start->add_is acidify Acidify with HCl (pH 1-3) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry_evap Dry & Evaporate Solvent extract->dry_evap add_bstfa Add BSTFA + 1% TMCS dry_evap->add_bstfa heat Heat at 60-80°C for 30-60 min add_bstfa->heat gcms GC-MS Injection & Analysis heat->gcms process Data Processing (Integration & Quantification) gcms->process report Final Report process->report

References

Application Note: HPLC Method Development for the Separation of Phenylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhexanoic acid and its isomers are compounds of significant interest in the pharmaceutical and chemical industries. As drug intermediates and building blocks for novel chemical entities, the ability to separate and quantify these isomers is crucial for ensuring product purity, understanding structure-activity relationships, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and robustness.[1] This application note provides a detailed protocol for the development of an HPLC method for the separation of positional and chiral isomers of phenylhexanoic acid.

The primary challenge in separating isomers lies in their similar physicochemical properties. Positional isomers, such as 2-, 3-, and 4-phenylhexanoic acid, differ only in the position of the phenyl group on the hexanoic acid chain, leading to subtle differences in hydrophobicity. Chiral isomers (enantiomers) possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral mobile phase additive for their resolution.[2][3]

This document outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for the separation of positional isomers and a chiral HPLC method for the resolution of enantiomers of 3-phenylhexanoic acid.

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Phenylhexanoic acid, 3-Phenylhexanoic acid, 4-Phenylhexanoic acid (Reference Standards, >98% purity)

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water

  • Additives: Phosphoric acid (85%), Trifluoroacetic acid (TFA)

  • Filters: 0.45 µm membrane filters for solvent and sample filtration

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.

Protocol for Separation of Positional Isomers (2-, 3-, and 4-Phenylhexanoic Acid)

This protocol details a reversed-phase HPLC method for the baseline separation of 2-, 3-, and 4-phenylhexanoic acid.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Standard Solution Preparation:

  • Prepare individual stock solutions of 2-, 3-, and 4-phenylhexanoic acid at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a mixed standard solution containing 100 µg/mL of each isomer by diluting the stock solutions with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Standards prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Create Mixed Standard prep2->prep3 prep4 Filter Sample prep3->prep4 hplc1 Inject Sample prep4->hplc1 hplc2 Isocratic Elution hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 hplc4 Data Acquisition hplc3->hplc4 data1 Peak Integration hplc4->data1 data2 Quantification data1->data2

Caption: Workflow for the HPLC analysis of phenylhexanoic acid positional isomers.

Protocol for Chiral Separation of 3-Phenylhexanoic Acid Enantiomers

This protocol outlines a normal-phase chiral HPLC method for the separation of the (R)- and (S)-enantiomers of 3-phenylhexanoic acid.

Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based CSP like Chiralcel OD-H), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (B130326):Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Standard Solution Preparation:

  • Prepare a stock solution of racemic 3-phenylhexanoic acid at a concentration of 1 mg/mL in the mobile phase.

  • Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic Standard prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Isocratic Elution on CSP hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 hplc4 Data Acquisition hplc3->hplc4 data1 Peak Integration hplc4->data1 data2 Enantiomeric Purity Calculation data1->data2

Caption: Workflow for the chiral HPLC separation of 3-phenylhexanoic acid enantiomers.

Data Presentation

The following tables summarize the expected quantitative data from the described HPLC methods. This data is representative of a typical separation and may vary based on the specific HPLC system, column, and experimental conditions.

Separation of Positional Isomers

Table 1: Chromatographic Parameters for Positional Isomer Separation

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
4-Phenylhexanoic Acid8.51.1-
3-Phenylhexanoic Acid9.81.22.1
2-Phenylhexanoic Acid11.21.12.5
Chiral Separation of 3-Phenylhexanoic Acid

Table 2: Chromatographic Parameters for Chiral Separation

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
(S)-3-Phenylhexanoic Acid12.31.1-
(R)-3-Phenylhexanoic Acid14.11.21.8

Method Development and Optimization

The development of a robust HPLC method requires a systematic approach to optimize the separation parameters.

Positional Isomer Separation
  • Column Selection: A C18 column is a good starting point for the separation of aromatic compounds. The hydrophobicity of the stationary phase provides good retention for the phenylhexanoic acid isomers.

  • Mobile Phase Composition: The ratio of acetonitrile to water is a critical parameter for controlling retention. A higher percentage of acetonitrile will decrease the retention time. The addition of an acid, such as phosphoric acid, is necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[1]

  • pH: Maintaining a low pH (around 2.5-3.0) ensures that the carboxylic acid is in its protonated form, which is more retained on a reversed-phase column.

  • Temperature: Column temperature can influence selectivity and viscosity of the mobile phase. A temperature of 30 °C is a good starting point.

Chiral Separation
  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for achieving chiral separation. Polysaccharide-based CSPs are widely used for a broad range of chiral compounds.[4] Screening different types of chiral columns is often necessary to find the optimal stationary phase.

  • Mobile Phase: For normal-phase chiral chromatography, a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The type and concentration of the alcohol modifier can significantly impact the enantioselectivity.

  • Additive: A small amount of an acidic or basic additive, such as trifluoroacetic acid, can improve peak shape and resolution by interacting with the analyte and the stationary phase.

Logical Relationship Diagram for Method Development:

G cluster_goal Separation Goal cluster_params Key Parameters cluster_optimization Optimization cluster_result Final Method goal Separate Phenylhexanoic Acid Isomers column Column Selection (C18 or CSP) goal->column mobile_phase Mobile Phase (Composition & pH) goal->mobile_phase temperature Temperature goal->temperature flow_rate Flow Rate goal->flow_rate resolution Resolution (Rs > 1.5) column->resolution peak_shape Peak Shape (Tailing < 1.5) column->peak_shape run_time Analysis Time column->run_time mobile_phase->resolution mobile_phase->peak_shape mobile_phase->run_time temperature->resolution temperature->peak_shape temperature->run_time flow_rate->resolution flow_rate->peak_shape flow_rate->run_time method Validated HPLC Method resolution->method peak_shape->method run_time->method

Caption: Logical workflow for HPLC method development and optimization.

Conclusion

The HPLC methods presented in this application note provide a robust framework for the separation of positional and chiral isomers of phenylhexanoic acid. The detailed protocols and representative data serve as a valuable starting point for researchers, scientists, and drug development professionals. Optimization of these methods may be required depending on the specific analytical instrumentation and the nature of the samples being analyzed. Proper method validation should be performed to ensure the accuracy, precision, and reliability of the results for their intended application.

References

Application Notes and Protocols for 5-Phenylhexanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylhexanoic acid is a versatile bifunctional molecule that serves as a valuable starting material in organic synthesis. Its structure, featuring a carboxylic acid moiety and a phenyl group at the terminus of a flexible hexanoic acid chain, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates relevant to drug discovery and development. The primary applications covered are its intramolecular cyclization to form 4-phenylcyclohexanone (B41837), a precursor for various bioactive molecules, and the subsequent relevance of such cyclic ketones in the development of chemokine receptor antagonists.

Application 1: Intramolecular Cyclization to 4-Phenylcyclohexanone

The intramolecular Friedel-Crafts acylation of this compound is a powerful method for the synthesis of 4-phenylcyclohexanone. This cyclic ketone is a valuable intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. The reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a commonly used reagent for such cyclizations.[1][2]

Reaction Scheme:
Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, place this compound (1.0 eq).

  • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).

  • Heat the reaction mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude 4-phenylcyclohexanone by silica gel column chromatography using a hexane-ethyl acetate gradient.

Data Presentation
ParameterValue/Range
Starting Material This compound
Product 4-Phenylcyclohexanone
Catalyst Polyphosphoric acid (PPA)
Reaction Temperature 80-100 °C
Reaction Time 2-4 hours
Typical Yield 60-80%
Purification Method Column Chromatography

Note: The yield is an estimated range for intramolecular Friedel-Crafts acylations of phenylalkanoic acids and may vary based on specific reaction conditions.

Application 2: 4-Phenylcyclohexanone as an Intermediate for CCR2/CCR5 Antagonists

4-Phenylcyclohexanone is a key building block for the synthesis of various pharmacologically active compounds.[3][4][5] Of particular interest is its use in the development of antagonists for the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[4][5] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation.[6][7][8] Dysregulation of CCR2 and CCR5 signaling is implicated in various inflammatory and autoimmune diseases, making them attractive drug targets.[9][10]

Signaling Pathway and Mechanism of Antagonism

The binding of chemokines, such as CCL2 to CCR2 or CCL3, CCL4, and CCL5 to CCR5, initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins.[11][12] This triggers a cascade of downstream signaling events, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), ultimately leading to cellular responses like chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators.[9][10][11][13]

CCR2/CCR5 antagonists are small molecules that bind to the receptor, preventing the binding of their natural chemokine ligands. This blockade inhibits the downstream signaling cascade and the subsequent inflammatory cell recruitment.

Visualizations

Synthetic Workflow from this compound

Synthetic_Workflow 5-Phenylhexanoic_acid This compound 4-Phenylcyclohexanone 4-Phenylcyclohexanone 5-Phenylhexanoic_acid->4-Phenylcyclohexanone Intramolecular Friedel-Crafts Acylation (PPA, Heat) Bioactive_Molecules Bioactive Molecules (e.g., CCR2/CCR5 Antagonists) 4-Phenylcyclohexanone->Bioactive_Molecules Further Synthetic Modifications

Caption: Synthetic pathway from this compound to bioactive molecules.

CCR2 Signaling Pathway and Antagonist Intervention

CCR2_Signaling cluster_membrane Cell Membrane CCR2 CCR2 G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (Chemokine) CCL2->CCR2 Binds Downstream_Signaling Downstream Signaling (PLC, PI3K, MAPK) G_Protein->Downstream_Signaling Cellular_Response Cellular Response (Chemotaxis, Inflammation) Downstream_Signaling->Cellular_Response Antagonist CCR2 Antagonist Antagonist->CCR2 Blocks Binding

Caption: Simplified CCR2 signaling cascade and the inhibitory action of an antagonist.

CCR5 Signaling Pathway and Antagonist Intervention

CCR5_Signaling cluster_membrane Cell Membrane CCR5 CCR5 G_Protein_Activation G-Protein Activation CCR5->G_Protein_Activation Activates Chemokines Chemokines (CCL3, CCL4, CCL5) Chemokines->CCR5 Bind Signal_Transduction Signal Transduction (Ca2+ influx, MAPK activation) G_Protein_Activation->Signal_Transduction Leukocyte_Chemotaxis Leukocyte Chemotaxis Signal_Transduction->Leukocyte_Chemotaxis Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Binding

Caption: Overview of the CCR5 signaling pathway and its inhibition.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of cytotoxicity is a critical step in the drug discovery and development process. It provides vital information regarding a compound's potential to induce cell death, which is a desirable outcome for anti-cancer agents but a significant adverse effect for other therapeutic applications. This document offers a comprehensive guide to evaluating the cytotoxic effects of 5-phenylhexanoic acid, a medium-chain fatty acid derivative, using a panel of common and robust cell-based assays.[1] Due to the limited publicly available data on the specific biological activities of this compound, this document will focus on established methodologies for cytotoxicity testing that can be applied to this and other novel compounds.

A multi-parametric approach is recommended for a thorough assessment of a compound's cytotoxic profile.[2] This involves utilizing assays that measure different cellular events, such as metabolic activity, membrane integrity, and the induction of apoptosis.

1. Overview of Recommended Cytotoxicity Assays

A variety of in vitro assays are available to measure cytotoxicity, each with its own set of principles, advantages, and limitations.[2]

  • Metabolic Assays (e.g., MTT Assay): These colorimetric assays are used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][3] In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to form insoluble purple formazan (B1609692) crystals.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[4]

  • Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the leakage of cytosolic components, such as lactate (B86563) dehydrogenase (LDH), from cells with compromised plasma membranes.[2] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis, a hallmark of necrosis or late-stage apoptosis.[5][6]

  • Apoptosis Assays: These assays are designed to detect specific markers of programmed cell death, or apoptosis.

    • Annexin V Staining: Annexin V is a protein that exhibits a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[7]

    • Caspase Activity Assays (e.g., Caspase-Glo® 3/7 Assay): Caspases are a family of proteases that play a crucial role in the initiation and execution of apoptosis.[8] Caspase-3 and -7 are key effector caspases. Luminescent assays, such as the Caspase-Glo® 3/7 Assay, utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[9][10] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[9][10][11]

2. Experimental Protocols

The following protocols provide a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation times for the specific cell line being used.

2.1. Cell Culture and Compound Preparation

  • Cell Line Selection: The choice of cell line will depend on the research context. For general cytotoxicity screening, commonly used cell lines such as HeLa (human cervical cancer), HepG2 (human liver cancer), or A549 (human lung cancer) can be utilized.

  • Cell Culture: Culture the selected cell line in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic to the cells (typically ≤ 0.5%).

2.2. MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[3][4][12][13]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound to the treatment wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.[2]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3][4]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

2.3. LDH Release Assay for Membrane Integrity

This protocol is based on general LDH assay principles.[6]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control), maximum LDH release (cells treated with a lysis buffer provided in the kit), and no-cell controls (medium only).[6]

  • Sample Collection: After the desired incubation time, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.[2]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[2]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

2.4. Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol is a generalized procedure for Annexin V and PI staining.[7][15][16]

Materials:

  • 6-well plates or T25 flasks

  • Selected cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently mix.[7]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7]

2.5. Caspase-Glo® 3/7 Assay for Apoptosis Execution

This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[9][10][11][17]

Materials:

  • White-walled 96-well plates

  • Selected cell line

  • Complete culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[10][17] Allow the reagent to equilibrate to room temperature before use.[11][17]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 30 minutes to 3 hours.[10][11]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

3. Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clearly structured tables to facilitate easy comparison of the effects of this compound across different concentrations, time points, and cell lines.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
Concentration 1
Concentration 2
Concentration 3
...
IC50

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Table 2: Membrane Integrity as Determined by LDH Release Assay

Concentration of this compound (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle Control)000
Concentration 1
Concentration 2
Concentration 3
...

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[2]

Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining

Concentration of this compound (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)
Concentration 1
Concentration 2
Concentration 3
...

Table 4: Caspase-3/7 Activity

Concentration of this compound (µM)Relative Luminescence Units (RLU)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)1.0
Concentration 1
Concentration 2
Concentration 3
...

Fold Increase = (RLU of treated cells) / (RLU of vehicle control cells)

4. Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep This compound Preparation compound_treatment Compound Treatment (Varying Concentrations & Times) compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay (Metabolic Activity) compound_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase) compound_treatment->apoptosis_assay data_acquisition Data Acquisition (Spectrophotometer, Flow Cytometer, Luminometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Data Analysis & Visualization (IC50, % Cytotoxicity, % Apoptosis) data_acquisition->data_analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway compound This compound cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrion bax_bak->mito permeabilization cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 apoptosome Apoptosome Formation casp9->apoptosome casp37 Caspase-3/7 Activation apoptosome->casp37 apoptosis Apoptosis casp37->apoptosis

References

Application Notes: In Vivo Experimental Design for Studying the Metabolic Effects of 5-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Phenylhexanoic acid is a medium-chain fatty acid derivative featuring a phenyl group at the fifth carbon position.[1][2] While comprehensive data on the specific biological effects of this compound are currently limited in published literature, its structural similarity to other biologically active phenylalkanoic acids and fatty acids suggests potential roles in metabolic regulation.[3][4] For instance, structurally related compounds have been investigated for their ability to modulate lipid and glucose metabolism, often through interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[4] Furthermore, this compound's role as a chemical intermediate in the synthesis of the antidiabetic drug repaglinide (B1680517) suggests that its scaffold may be relevant to glucose homeostasis.[5]

These application notes provide a comprehensive in vivo experimental design to investigate the potential anti-diabetic and anti-obesity effects of this compound in a diet-induced obesity mouse model. The protocols outlined below are intended for researchers, scientists, and drug development professionals aiming to characterize the compound's metabolic profile.

Hypothesized Signaling Pathway

Based on the activities of analogous compounds, it is hypothesized that this compound may act as an agonist for PPARs, particularly PPARα and PPARγ. Activation of these receptors plays a crucial role in regulating lipid and glucose metabolism. PPARα activation primarily stimulates fatty acid oxidation in the liver, while PPARγ activation enhances insulin (B600854) sensitivity and glucose uptake in peripheral tissues like adipose tissue.[4]

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects 5P_Acid 5-Phenylhexanoic Acid PPAR PPARα / PPARγ 5P_Acid->PPAR Enters Cell & Binds Receptor Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR PPRE PPRE (DNA) Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Activates FAO ↑ Fatty Acid Oxidation Target_Genes->FAO Leads to Insulin ↑ Insulin Sensitivity Target_Genes->Insulin Leads to Glucose ↑ Glucose Uptake Target_Genes->Glucose Leads to

Caption: Hypothesized PPAR signaling pathway for this compound.

In Vivo Experimental Workflow

The proposed study will utilize a diet-induced obesity mouse model to assess the metabolic effects of this compound over a 12-week period. The workflow includes acclimatization, induction of obesity, treatment administration, regular monitoring of metabolic parameters, and terminal analysis of tissues and blood.

Experimental_Workflow 14-Week Experimental Timeline node_acclimate Week -2 to 0: Acclimatization (Normal Diet) node_start Week 0: Group Assignment & Start HFD node_acclimate->node_start node_treat Week 4 to 12: Daily Dosing (Vehicle or 5-PHA) node_start->node_treat node_monitor Weeks 0-12: Weekly Monitoring (Body Weight, Food Intake) node_start->node_monitor node_gtt Week 10: Glucose Tolerance Test (GTT) node_treat->node_gtt node_itt Week 11: Insulin Tolerance Test (ITT) node_treat->node_itt node_end Week 12: Terminal Sacrifice (Blood & Tissue Collection) node_treat->node_end node_monitor->node_gtt node_monitor->node_itt node_monitor->node_end node_gtt->node_itt node_itt->node_end node_analysis Post-Sacrifice: Biochemical & Histological Analysis node_end->node_analysis

Caption: Overall workflow for the in vivo study of this compound.

Data Presentation: Summary of Quantitative Data

All collected data should be organized systematically. The following tables serve as templates for summarizing the experimental design and quantitative results.

Table 1: Experimental Groups and Dosing Regimen

Group ID Animal Model Diet Treatment Dose (mg/kg) Route N
1 C57BL/6J Mice Normal Chow Vehicle (e.g., 0.5% CMC) 0 Oral Gavage 10
2 C57BL/6J Mice High-Fat Diet (60% kcal) Vehicle (e.g., 0.5% CMC) 0 Oral Gavage 10
3 C57BL/6J Mice High-Fat Diet (60% kcal) This compound 30 Oral Gavage 10

| 4 | C57BL/6J Mice | High-Fat Diet (60% kcal) | this compound | 100 | Oral Gavage | 10 |

Table 2: In-Life Metabolic Measurements (Weekly/Bi-weekly)

Group ID Body Weight (g) Food Intake ( g/day/mouse ) Water Intake (mL/day/mouse) GTT (AUC) ITT (AUC)
1
2
3
4

| AUC: Area Under the Curve | | | | | |

Table 3: Terminal Endpoint Analysis (at Week 12)

Group ID Liver Weight (g) Epididymal WAT (g) Serum Glucose (mg/dL) Serum Insulin (ng/mL) Serum Triglycerides (mg/dL) Serum ALT (U/L) Serum AST (U/L)
1
2
3
4

| WAT: White Adipose Tissue; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase | | | | | | | |

Experimental Protocols

Detailed methodologies for key experiments are provided below. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Animal Handling and Oral Gavage Administration

Objective: To administer the test compound or vehicle accurately and safely.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in sterile water)

  • Appropriate size gavage needles (e.g., 20-gauge, 1.5-inch for adult mice).[6]

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation: Prepare the dosing solutions of this compound in the vehicle at the desired concentrations. Ensure the solution is homogenous.

  • Animal Weighing: Weigh each mouse to calculate the precise volume for administration. The maximum recommended volume is 10 mL/kg of body weight.[7][8]

  • Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and align the body in a straight line.[6] This ensures a clear path to the esophagus.

  • Needle Measurement: Before the first use, measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach.[7] Mark this depth on the needle.

  • Insertion: Gently insert the bulb-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[8] The mouse will typically swallow, which facilitates the passage of the needle into the esophagus.

  • Administration: Once the needle is at the pre-measured depth without resistance, slowly administer the solution over 2-3 seconds.[6] If resistance is felt, do not force the needle; withdraw and re-attempt.[7]

  • Withdrawal & Monitoring: Gently withdraw the needle along the same path. Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or discomfort.[9]

Protocol 2: Glucose Tolerance Test (GTT)

Objective: To assess the ability of the animals to clear a glucose load from the bloodstream, a measure of insulin sensitivity and glucose metabolism.

Materials:

  • D-glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Lancets or tail-snip scissors

Procedure:

  • Fasting: Fast the mice for 6 hours with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0) by collecting a small drop of blood from the tail tip.

  • Glucose Administration: Administer a 2 g/kg body weight dose of the D-glucose solution via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection using the glucometer.

  • Data Analysis: Plot the glucose concentration over time for each group and calculate the Area Under the Curve (AUC) for statistical comparison.

Protocol 3: Blood and Tissue Collection

Objective: To collect high-quality samples for biochemical and histological analysis at the study endpoint.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Syringes with needles for cardiac puncture

  • EDTA-coated and serum separator tubes

  • Surgical tools (scissors, forceps)

  • 10% Neutral Buffered Formalin (NBF)

  • Liquid nitrogen and cryovials

  • Microcentrifuge

Procedure:

  • Fasting: Fast the mice for 6 hours prior to sacrifice.

  • Anesthesia: Anesthetize the mouse deeply according to IACUC-approved protocols.

  • Blood Collection: Expose the thoracic cavity and perform a terminal cardiac puncture to collect blood. Dispense blood into a serum separator tube for biochemical analysis and an EDTA tube for plasma.

  • Serum/Plasma Preparation: Allow serum tubes to clot for 30 minutes at room temperature, then centrifuge both serum and EDTA tubes at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum or plasma) and store at -80°C.

  • Tissue Dissection: Immediately dissect the liver and epididymal white adipose tissue (eWAT).

  • Weighing: Blot the tissues dry and record their wet weight.

  • Sample Preservation:

    • For Histology: Place a small section of the liver and eWAT into a cassette and immerse in 10% NBF for 24-48 hours.[10]

    • For Molecular/Biochemical Analysis: Snap-freeze the remaining tissue portions in liquid nitrogen and store them at -80°C.

Protocol 4: Histological Analysis of Liver and Adipose Tissue

Objective: To assess tissue morphology, specifically hepatic steatosis (fat accumulation in the liver) and adipocyte size.[11]

Materials:

  • Formalin-fixed, paraffin-embedded tissue blocks

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Processing: After fixation in 10% NBF, dehydrate the tissue samples through a series of graded ethanol (B145695) washes, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.

  • H&E Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin (stains nuclei blue) and Eosin (stains cytoplasm and extracellular matrix pink).

  • Imaging: Capture high-resolution images of the stained sections under a microscope. For liver, focus on identifying lipid droplets within hepatocytes.[12] For adipose tissue, capture fields that allow for the measurement of individual adipocyte size.[13]

  • Quantitative Analysis:

    • Hepatic Steatosis: Score the degree of steatosis based on the percentage of hepatocytes containing lipid droplets.

    • Adipocyte Sizing: Use image analysis software to measure the cross-sectional area or diameter of at least 100 adipocytes per sample to determine the average size.[13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-phenylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Method 1: Friedel-Crafts Acylation followed by Reduction

A common and effective route to this compound involves the Friedel-Crafts acylation of benzene (B151609) with adipic anhydride (B1165640) to form 5-oxo-5-phenylpentanoic acid, followed by a Clemmensen or Wolff-Kishner reduction of the ketone.

Friedel_Crafts_Acylation_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction Benzene Benzene Reaction1 Acylation Benzene->Reaction1 AdipicAnhydride Adipic Anhydride AdipicAnhydride->Reaction1 AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction1 Intermediate 5-Oxo-5-phenylpentanoic Acid Reaction2 Reduction Intermediate->Reaction2 Reaction1->Intermediate ReducingAgent Clemmensen or Wolff-Kishner Reagent ReducingAgent->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and reduction.

Common Problems and Solutions:

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of 5-oxo-5-phenylpentanoic acid in Step 1 Inactive aluminum chloride (AlCl₃) due to moisture exposure.Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature slightly.
Formation of polysubstituted byproducts.Use benzene as the limiting reagent to minimize the chance of multiple acylations on the same ring.
Incomplete reduction in Step 2 Inactive reducing agent (e.g., old zinc amalgam for Clemmensen).Prepare fresh zinc amalgam for the Clemmensen reduction. For the Wolff-Kishner reduction, ensure anhydrous conditions and a sufficiently high temperature for hydrazone decomposition.
Presence of functional groups incompatible with the reduction conditions.The Clemmensen reduction is performed in strong acid, while the Wolff-Kishner is in strong base. Choose the reduction method that is compatible with other functional groups in your molecule, if any.
Purification challenges Difficulty separating the final product from unreacted starting materials or byproducts.Utilize the acidic nature of the carboxylic acid. Perform an acid-base extraction to separate the carboxylic acid product from neutral organic compounds. Further purification can be achieved by recrystallization or column chromatography.[1]
Method 2: Grignard Reaction with a Lactone

An alternative approach involves the reaction of a phenyl Grignard reagent with a suitable lactone, such as δ-valerolactone, followed by a reductive workup.

Grignard_Reaction_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack and Ring Opening cluster_step3 Step 3: Workup and Reduction Bromobenzene (B47551) Bromobenzene Reaction1 Formation Bromobenzene->Reaction1 Mg Magnesium Metal Mg->Reaction1 GrignardReagent Phenylmagnesium Bromide Reaction2 Nucleophilic Attack GrignardReagent->Reaction2 Reaction1->GrignardReagent Lactone δ-Valerolactone Lactone->Reaction2 Intermediate Ring-Opened Intermediate Reaction3 Final Product Formation Intermediate->Reaction3 Reaction2->Intermediate Workup Acidic Workup & Reduction Workup->Reaction3 FinalProduct This compound Reaction3->FinalProduct

Caption: Synthesis of this compound via a Grignard reaction with a lactone.

Common Problems and Solutions:

ProblemPossible Cause(s)Recommended Solution(s)
Failure to form the Grignard reagent in Step 1 Presence of moisture in the glassware or solvent.Ensure all glassware is oven-dried and the solvent (typically diethyl ether or THF) is anhydrous. The reaction must be protected from atmospheric moisture.[2]
Inactive magnesium turnings due to an oxide layer.Briefly crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction.
Low yield of the final product The Grignard reagent is a strong base and can be quenched by acidic protons.Ensure that the lactone starting material is free of water and other acidic impurities.
Formation of biphenyl (B1667301) as a side product (Wurtz coupling).Add the bromobenzene slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.
Complex product mixture after workup The intermediate from the lactone ring-opening may undergo further reactions.Control the reaction temperature carefully, and perform the acidic workup at a low temperature.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally provides a higher yield for this compound?

A1: Both the Friedel-Crafts acylation followed by reduction and the Grignard reaction with a lactone can provide good yields. The choice of method often depends on the availability of starting materials and the specific experimental setup in your laboratory. With careful optimization, yields in the range of 60-80% can often be achieved for similar multi-step syntheses.[3][4]

Q2: What are the main side products to expect in the Friedel-Crafts acylation route?

A2: The primary side products can include isomers (e.g., ortho- and meta-acylated products, though para is generally favored) and di-acylated products. Over-alkylation is a known issue in Friedel-Crafts reactions.[5] Careful control of reaction conditions, such as temperature and stoichiometry, can minimize the formation of these byproducts.

Q3: How can I monitor the progress of the reduction step?

A3: The progress of the ketone reduction can be monitored by Thin Layer Chromatography (TLC). The starting ketone and the final carboxylic acid will have different Rf values. Alternatively, IR spectroscopy can be used to monitor the disappearance of the ketone carbonyl peak (around 1685 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1710 cm⁻¹).

Q4: What are the best practices for purifying the final this compound?

A4: Initial purification can be achieved through an acid-base extraction to isolate the carboxylic acid.[1] For higher purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or column chromatography on silica (B1680970) gel can be employed.[1] When using column chromatography, adding a small amount of acetic acid to the eluent can help to reduce tailing of the acidic product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Synthesis of 5-oxo-5-phenylpentanoic acid

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Add dry benzene (1.5 eq) to the flask and cool the mixture to 0-5 °C in an ice bath.

  • Dissolve adipic anhydride (1.0 eq) in dry benzene and add it dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at a gentle reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-oxo-5-phenylpentanoic acid.

Step 2: Clemmensen Reduction of 5-oxo-5-phenylpentanoic acid

  • Prepare amalgamated zinc by stirring zinc wool (4 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc with water.

  • In a round-bottom flask, combine the crude 5-oxo-5-phenylpentanoic acid (1.0 eq), amalgamated zinc, concentrated hydrochloric acid, and toluene.

  • Heat the mixture to a vigorous reflux for 4-6 hours. Add additional portions of concentrated hydrochloric acid periodically.

  • After cooling, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of this compound via Grignard Reaction

Step 1: Preparation of Phenylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a color change. If not, gently warm the flask.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with δ-Valerolactone

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve δ-valerolactone (0.9 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate can be reduced to this compound using a suitable reducing agent followed by an acidic workup.

Quantitative Data Summary

The following table provides an overview of the expected yields for the described synthetic routes, based on typical outcomes for similar reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Synthetic RouteKey TransformationTypical Yield Range
Friedel-Crafts Acylation & Reduction Acylation of benzene with adipic anhydride60-75%
Clemmensen reduction of the keto-acid70-85%
Grignard Reaction Reaction of phenylmagnesium bromide with δ-valerolactone and subsequent workup50-70%

References

Common side reactions in the synthesis of phenylalkanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of phenylalkanoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthetic routes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of phenylalkanoic acids via common synthetic methods.

Hydrolysis of Phenylacetonitriles

The hydrolysis of phenylacetonitriles (benzyl cyanides) is a widely used method for the preparation of phenylacetic acids. This transformation can be performed under acidic or basic conditions.

Frequently Asked Questions (FAQs):

  • Q1: I isolated a significant amount of phenylacetamide instead of the desired phenylacetic acid. What went wrong?

    • A1: This is a common issue and indicates incomplete hydrolysis. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2] To favor the formation of the carboxylic acid, you need to ensure the reaction goes to completion.

      • Troubleshooting Steps:

        • Increase reaction time: Prolong the reflux time to ensure the complete conversion of the amide to the carboxylic acid.

        • Increase reagent concentration: Use a more concentrated acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 6M NaOH) solution.[2]

        • Increase temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the rate of hydrolysis. However, be cautious of potential side reactions at higher temperatures.

  • Q2: What are the differences between acidic and basic hydrolysis of phenylacetonitriles?

    • A2: The choice of acidic or basic conditions affects the workup procedure and the final isolated product.

      • Acidic Hydrolysis: Typically yields the free carboxylic acid directly upon workup.[1][2] A common byproduct is the ammonium (B1175870) salt of the acid used (e.g., ammonium chloride).

      • Alkaline Hydrolysis: Initially forms the carboxylate salt (e.g., sodium phenylacetate).[1][2] An additional acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate and isolate the free carboxylic acid. Ammonia gas is evolved during the reaction.

  • Q3: My reaction is very vigorous and some of my starting material was lost. How can I control the reaction rate?

    • A3: The hydrolysis of benzyl (B1604629) cyanide with concentrated acids can be highly exothermic. To control the reaction, consider the following:

      • Slower addition of reagents: Add the acid or base solution dropwise to the nitrile solution, preferably with cooling in an ice bath.

      • Use of a more dilute acid: Using a more dilute acid can help to moderate the reaction rate.[3]

      • Efficient stirring: Ensure vigorous stirring to dissipate heat and prevent localized overheating.

Experimental Protocol: Acidic Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

  • Materials: Benzyl cyanide, concentrated sulfuric acid, water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.

    • To this solution, add benzyl cyanide.

    • Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

    • The phenylacetic acid will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from hot water or a suitable solvent system.

Data Presentation: Hydrolysis of Nitriles

Reaction ConditionStarting MaterialProductTypical Yield (%)Common Byproducts
Acidic Hydrolysis (H₂SO₄/H₂O, reflux)Benzyl CyanidePhenylacetic Acid77-80%[3]Phenylacetamide
Alkaline Hydrolysis (NaOH/H₂O, reflux) followed by acidificationBenzyl CyanidePhenylacetic Acid~85%Phenylacetamide
Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding phenylalkanoic acids, proceeding through a thioamide intermediate.

Frequently Asked Questions (FAQs):

  • Q1: My Willgerodt-Kindler reaction produced a dark, oily mixture that is difficult to purify. What are the likely impurities?

    • A1: The formation of dark, oily byproducts is a known issue in the Willgerodt-Kindler reaction. These impurities can arise from several sources:

      • Polymeric materials: The starting ketone or aldehyde can undergo self-condensation or polymerization under the reaction conditions.

      • Sulfur-containing byproducts: A variety of complex organosulfur compounds can be formed.

      • Incomplete hydrolysis of the thioamide intermediate: The intermediate phenylacetylthiomorpholide may be present as an oily substance.

  • Q2: How can I improve the yield and purity of my phenylacetic acid from the Willgerodt-Kindler reaction?

    • A2: Optimizing the reaction conditions and the hydrolysis step is crucial for a successful Willgerodt-Kindler reaction.

      • Troubleshooting Steps:

        • Control stoichiometry: Carefully control the molar ratios of the ketone, sulfur, and amine (e.g., morpholine). An excess of sulfur and amine is typically used.

        • Optimize reaction temperature and time: The reaction is typically carried out at reflux. Monitor the reaction by TLC to determine the optimal reaction time.

        • Ensure complete hydrolysis: The hydrolysis of the intermediate thioamide requires vigorous conditions (e.g., refluxing with a strong base like NaOH). The use of a phase-transfer catalyst (e.g., TEBA) can improve the efficiency of the hydrolysis step.[4]

  • Q3: Can I isolate the thioamide intermediate before hydrolysis?

    • A3: Yes, it is often advantageous to isolate and purify the intermediate thioamide before proceeding with the hydrolysis. This can help to remove many of the colored and polymeric impurities, leading to a cleaner final product.

Experimental Protocol: Synthesis of Phenylacetic Acid from Acetophenone via Willgerodt-Kindler Reaction

  • Materials: Acetophenone, sulfur, morpholine, sodium hydroxide (B78521).

  • Procedure:

    • Thioamide Formation: In a round-bottom flask, combine acetophenone, sulfur, and morpholine. Heat the mixture to reflux for several hours.

    • Hydrolysis: After cooling, add a concentrated aqueous solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux for an additional period to hydrolyze the thioamide.

    • Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2.

    • The phenylacetic acid will precipitate. Collect the solid by filtration and wash with cold water.

    • The crude product can be purified by recrystallization.

Data Presentation: Willgerodt-Kindler Reaction

Starting KetoneProductTypical Yield (%)Common Side Reactions/Byproducts
AcetophenonePhenylacetic Acid70-80%[4]Polymerization, complex sulfur compounds, incomplete hydrolysis
Substituted AcetophenonesSubstituted Phenylacetic Acids60-90%Dependent on substituents
Friedel-Crafts Acylation

Friedel-Crafts acylation is a key step in the synthesis of many phenylalkanoic acids, such as ibuprofen (B1674241) and ketoprofen, where an acyl group is introduced to an aromatic ring.

Frequently Asked Questions (FAQs):

  • Q1: I am observing the formation of polyacylated byproducts in my Friedel-Crafts reaction. How can I prevent this?

    • A1: Unlike Friedel-Crafts alkylation, polyacylation is generally less of a problem because the introduced acyl group is deactivating, making the product less reactive than the starting material.[1] However, if you are observing polyacylation, consider the following:

      • Control stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.

      • Reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

  • Q2: My Friedel-Crafts acylation is not proceeding, or the yield is very low. What could be the issue?

    • A2: Several factors can lead to a sluggish or failed Friedel-Crafts acylation:

      • Deactivated aromatic ring: The aromatic starting material may be too deactivated (i.e., contains strongly electron-withdrawing groups) for the reaction to occur.

      • Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Ensure that all reagents and glassware are anhydrous.

      • Insufficient catalyst: A stoichiometric amount of the Lewis acid catalyst is often required as it complexes with the product ketone.

  • Q3: How can I control the regioselectivity of the acylation?

    • A3: The position of acylation is directed by the substituents already present on the aromatic ring.

      • Activating groups (e.g., alkyl, alkoxy) are ortho- and para-directing. Steric hindrance often favors the para-product.

      • Deactivating groups (e.g., nitro, carbonyl) are meta-directing.

Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene (B155976) (First step in a common Ibuprofen synthesis)

  • Materials: Isobutylbenzene, acetyl chloride, anhydrous aluminum chloride, dichloromethane (B109758) (solvent).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dry dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add acetyl chloride to the stirred suspension.

    • Add isobutylbenzene dropwise from the dropping funnel while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

    • Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude 4'-isobutylacetophenone (B122872) can be purified by distillation or chromatography.

Data Presentation: Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentProductTypical Yield (%)Common Side Reactions/Byproducts
IsobutylbenzeneAcetyl Chloride4'-Isobutylacetophenone>90%ortho-isomer, polyacylated products (minor)
ToluenePropionyl Chloride4-MethylpropiophenoneHighortho-isomer

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HydrolysisOfNitrile cluster_troubleshooting Troubleshooting Phenylacetonitrile (B145931) Phenylacetonitrile Amide_Intermediate Phenylacetamide (Intermediate) Phenylacetonitrile->Amide_Intermediate + H2O (Acid or Base catalysis) Carboxylic_Acid Phenylacetic Acid (Desired Product) Amide_Intermediate->Carboxylic_Acid + H2O, H+ (Complete Hydrolysis) Carboxylate_Salt Phenylacetate Salt Amide_Intermediate->Carboxylate_Salt + H2O, OH- (Complete Hydrolysis) Carboxylate_Salt->Carboxylic_Acid + H3O+ (Acidification) Incomplete_Hydrolysis Incomplete Hydrolysis Amide_Byproduct Amide as Byproduct Incomplete_Hydrolysis->Amide_Byproduct Leads to

Caption: Workflow for the hydrolysis of phenylacetonitrile to phenylacetic acid, highlighting the amide intermediate and troubleshooting for incomplete reaction.

WillgerodtKindler cluster_side_reactions Common Side Reactions Aryl_Ketone Aryl Alkyl Ketone Thioamide Thioamide Intermediate Aryl_Ketone->Thioamide Sulfur, Amine (e.g., Morpholine) Reflux Carboxylic_Acid Phenylalkanoic Acid (Final Product) Thioamide->Carboxylic_Acid Strong Base (e.g., NaOH) Reflux, then H3O+ Polymerization Polymerization of Ketone Sulfur_Byproducts Complex Sulfur Byproducts Incomplete_Hydrolysis Incomplete Hydrolysis

Caption: Reaction pathway of the Willgerodt-Kindler reaction for the synthesis of phenylalkanoic acids, indicating common side reactions.

FriedelCraftsAcylation cluster_troubleshooting Troubleshooting Aromatic_Substrate Aromatic Substrate (e.g., Isobutylbenzene) Acylated_Product Acylated Product (e.g., 4'-Isobutylacetophenone) Aromatic_Substrate->Acylated_Product Acyl_Halide Acyl Halide (e.g., Acetyl Chloride) Acyl_Halide->Acylated_Product Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylated_Product Polyacylation Polyacylation Low_Yield Low Yield Poor_Regioselectivity Poor Regioselectivity

Caption: Logical relationship of reactants and products in a Friedel-Crafts acylation, with common troubleshooting issues.

References

Troubleshooting low yield in 5-phenylvaleric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting Low Yield in 5-Phenylvaleric Acid Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 5-phenylvaleric acid, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 5-phenylvaleric acid?

A1: The most common and effective methods for synthesizing 5-phenylvaleric acid are:

  • Clemmensen or Wolff-Kishner Reduction: These methods start with 4-benzoylbutyric acid, which is prepared via Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride (B1165640).[1] The subsequent reduction of the ketone group yields 5-phenylvaleric acid.[1] The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses basic conditions.[1][2]

  • Malonic Ester Synthesis: This route involves the alkylation of diethyl malonate with a suitable alkyl halide like (3-bromopropyl)benzene (B42933), followed by hydrolysis and decarboxylation to produce the final product.[1][3]

Q2: My reaction yield is consistently low. Which synthesis method generally offers the highest yield?

A2: Both the Clemmensen and Wolff-Kishner reductions of 4-benzoylbutyric acid are known to produce good to excellent yields, often exceeding 80%.[1][4] The Friedel-Crafts acylation step to produce the 4-benzoylbutyric acid intermediate is also typically high-yielding (85-95%).[1] While malonic ester synthesis can also be effective, it may require more stringent control over reaction conditions to prevent the formation of side products.[1][4] The overall yield will always be highly dependent on the purity of starting materials and precise control of the reaction parameters.[4]

Q3: How should I purify the final 5-phenylvaleric acid product?

A3: Recrystallization is a common and effective method for purifying crude 5-phenylvaleric acid.[4] A suitable solvent system, such as an ethanol (B145695)/water mixture, can be used.[4] The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization of the pure compound, which is then isolated by filtration.[4] Alternatively, purification can be achieved by distillation under reduced pressure.[1][3]

Q4: What are the critical safety precautions for these synthesis routes?

A4: Safety is a primary concern. Key precautions for each method include:

  • Clemmensen Reduction: This reaction uses concentrated hydrochloric acid and toxic mercury salts for the zinc amalgam. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[4]

  • Wolff-Kishner Reduction: This procedure involves hydrazine, which is highly toxic and potentially explosive, and is run at high temperatures. Strict adherence to safety protocols is essential.[2][4]

  • Malonic Ester Synthesis: This synthesis uses strong bases like sodium ethoxide, which are corrosive and moisture-sensitive. Maintaining anhydrous (dry) conditions is often necessary to ensure safety and reaction success.[4]

Troubleshooting Guides for Low Yield

This section addresses specific issues that can lead to poor yields for the most common synthesis pathways.

Logical Troubleshooting Workflow

The diagram below outlines a general workflow for diagnosing the cause of low yield in your synthesis.

Caption: General workflow for troubleshooting low synthesis yield.

Route 1: Clemmensen Reduction of 4-Benzoylbutyric Acid

Issue: Low yield of 5-phenylvaleric acid.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: The activity of the zinc amalgam is critical. Ensure it is freshly prepared and properly activated.[4] Consider increasing the reaction time or temperature. Adding a co-solvent like toluene (B28343) can improve the solubility of the starting material, potentially increasing the yield.[1][4]

  • Possible Cause 2: Formation of Side Products.

    • Solution: Dimerization products, such as pinacols, can form.[5] Maintaining a high concentration of hydrochloric acid throughout the reaction and ensuring vigorous stirring can help minimize these side reactions.[4] Alcohols are generally not considered intermediates in this reaction, so their presence may indicate an alternative reaction pathway is occurring.[5]

  • Possible Cause 3: Insufficient Reducing Agent.

    • Solution: Use a sufficient excess of both the zinc amalgam and concentrated hydrochloric acid to ensure the reaction goes to completion.[4] The quality and activity of the zinc are paramount.[4]

Route 2: Wolff-Kishner Reduction of 4-Benzoylbutyric Acid

Issue: Low yield or incomplete reaction.

  • Possible Cause 1: Incomplete Hydrazone Formation.

    • Solution: The initial step is the formation of the hydrazone intermediate from 4-benzoylbutyric acid and hydrazine.[2] Ensure this step is complete before raising the temperature for the decomposition step. Progress can be monitored using Thin Layer Chromatography (TLC).[4]

  • Possible Cause 2: Insufficiently Basic Conditions.

    • Solution: This reaction requires a strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide, in a high-boiling solvent like diethylene glycol.[1][4] Ensure the base is used in sufficient quantity and that the solvent is anhydrous to prevent quenching the base.[4]

  • Possible Cause 3: Formation of Side Products.

    • Solution: Azine formation is a common side reaction that consumes the hydrazone intermediate.[4] Using a high-boiling point solvent and ensuring the efficient removal of water during the reaction can minimize this.[4] At high temperatures, the ketone can also be reduced to an alcohol by the alkoxide base, which is another potential side reaction.[2]

Route 3: Malonic Ester Synthesis

Issue: Low yield of the final product.

  • Possible Cause 1: Incomplete Deprotonation of Diethyl Malonate.

    • Solution: The first step is the formation of the enolate. Use a strong, non-nucleophilic base like sodium ethoxide in an anhydrous alcohol solvent.[1][4] It is critical that all reagents and glassware are thoroughly dried to prevent moisture from neutralizing the base.[4]

  • Possible Cause 2: Formation of Dialkylated Byproduct.

    • Solution: After the first alkylation, the mono-alkylated product can be deprotonated again and react with a second molecule of the alkyl halide. To minimize this, use the reagents in a controlled stoichiometric ratio (e.g., 1:1 diethyl malonate to alkyl halide).[1]

  • Possible Cause 3: Incomplete Hydrolysis or Decarboxylation.

    • Solution: The final steps involve saponification (hydrolysis) of the ester groups followed by acidification and heating to induce decarboxylation.[3] Ensure the hydrolysis with a strong base (like NaOH) goes to completion, then carefully acidify with a strong acid (like H2SO4 or HCl) before heating sufficiently to drive off CO2.[1][3]

Data Presentation

The expected yields for the different synthesis routes can vary based on the specific conditions used. The following table summarizes typical outcomes.

Synthesis RouteKey ReagentsIntermediateTypical YieldReference
Friedel-Crafts AcylationBenzene, Glutaric Anhydride, AlCl₃4-Benzoylbutyric Acid85-95%[1]
Clemmensen Reduction4-Benzoylbutyric Acid, Zn(Hg), conc. HCl5-Phenylvaleric Acid>70%[1]
Wolff-Kishner Reduction4-Benzoylbutyric Acid, Hydrazine, KOH5-Phenylvaleric Acid>80%[1]
Malonic Ester SynthesisDiethyl Malonate, (3-bromopropyl)benzeneDiethyl (3-phenylpropyl)malonate~70-80%[1]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction

This two-step process is a reliable method for producing 5-phenylvaleric acid.[1][6][7]

Step A: Friedel-Crafts Acylation to form 4-Benzoylbutyric Acid [1]

  • Setup: Suspend anhydrous aluminum chloride (2.2 eq) in excess benzene (acting as both solvent and reactant) in a flask cooled to 0-5 °C.

  • Reaction: Add glutaric anhydride (1.0 eq) portion-wise to the stirred suspension. After addition, allow the mixture to stir at room temperature for several hours, then heat to reflux until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic extracts, wash, dry, and concentrate to yield crude 4-benzoylbutyric acid.

Caption: Friedel-Crafts acylation of benzene with glutaric anhydride.

Step B: Clemmensen Reduction to form 5-Phenylvaleric Acid [1]

  • Amalgam Preparation: Prepare amalgamated zinc by treating zinc wool or powder with a solution of mercuric chloride.

  • Reduction: Reflux the 4-benzoylbutyric acid with the freshly prepared amalgamated zinc, concentrated hydrochloric acid, water, and toluene (as a co-solvent). Periodically add more concentrated HCl during the reflux period.

  • Workup: After the reaction is complete (monitor by TLC), cool the mixture. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 5-phenylvaleric acid by vacuum distillation or recrystallization.[1][4]

Protocol 2: Malonic Ester Synthesis[1][3]
  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide. Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Alkylation: Heat the resulting enolate solution to reflux and add (3-bromopropyl)benzene (1.0 eq) dropwise. Continue to reflux for several hours until the reaction is complete (monitor by TLC).

  • Hydrolysis & Decarboxylation: Cool the mixture and remove the ethanol under reduced pressure. Add a concentrated aqueous solution of NaOH and heat to reflux to hydrolyze the ester groups. After cooling, carefully acidify the mixture with concentrated HCl. Heat the acidified mixture to induce decarboxylation, which is evident by the evolution of CO₂ gas.

  • Workup & Purification: Cool the reaction mixture. The product may separate as an oil or solid. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or recrystallization.[3]

References

Optimizing reaction conditions for the alkylation of phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the alkylation of phenylacetonitrile (B145931). It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic transformation.

Troubleshooting Guides

Issue 1: Low or No Conversion of Phenylacetonitrile

Q1: My reaction shows very low or no conversion to the desired alkylated product. What are the potential causes and how can I address them?

Low conversion is a frequent issue stemming from several factors related to the reaction setup and reagents. A systematic check of the following points can help identify the root cause:

  • Inadequate Base Strength or Solubility: The acidity of the α-protons of phenylacetonitrile requires a sufficiently strong base for deprotonation. Ensure the chosen base is appropriate for the reaction. In biphasic systems, the base must be accessible to the organic substrate.

  • Presence of Moisture: Phenylacetonitrile alkylation is highly sensitive to water, which can quench the carbanion intermediate and deactivate strong bases.[1] Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents.

  • Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy. Conversely, some reagents may be unstable at elevated temperatures.[2] Monitor and control the reaction temperature as specified in the protocol.

  • Inefficient Stirring: In heterogeneous reaction mixtures, vigorous stirring is crucial to ensure effective mixing and mass transfer between phases.[2]

Here is a logical workflow for troubleshooting low reactivity:

Start Low Conversion Observed Check_Base Verify Base Strength and Solubility Start->Check_Base Check_Anhydrous Ensure Anhydrous Conditions Check_Base->Check_Anhydrous Base OK Check_Temp Confirm Reaction Temperature Check_Anhydrous->Check_Temp System Dry Check_Stirring Evaluate Stirring Efficiency Check_Temp->Check_Stirring Temp Correct Resolve Re-run Experiment with Optimized Parameters Check_Stirring->Resolve Stirring Adequate

Initial troubleshooting workflow for low reactivity.

Issue 2: Formation of Byproducts

Q2: My reaction is producing significant amounts of byproducts. How can I improve the selectivity for the desired mono-alkylated product?

The formation of byproducts is a common challenge. Key byproducts include dialkylated products and hydrolysis derivatives.

  • Dialkylation: The mono-alkylated product also possesses an acidic proton and can undergo a second alkylation. To minimize this, use a slight excess of phenylacetonitrile relative to the alkylating agent or add the alkylating agent slowly to the reaction mixture.[3] Phase-transfer catalysis is known to offer high selectivity for mono-alkylation.[4]

  • Hydrolysis: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid in the presence of water, especially under acidic or basic conditions during workup.[1] Ensure anhydrous conditions during the reaction and minimize prolonged contact with aqueous acidic or basic solutions during extraction.[1]

  • Cyclized Byproducts: In certain cases, such as when using haloacetones as alkylating agents in the presence of acetone (B3395972) as a co-solvent, cyclized byproducts can form. Avoiding such co-solvents can prevent this side reaction.[1]

Frequently Asked Questions (FAQs)

Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride), is used in heterogeneous reactions where the reactants are in different, immiscible phases (e.g., a solid base and an organic solvent).[4][5][6] The PTC facilitates the transfer of the anionic nucleophile from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.[7] PTC is particularly useful for achieving high yields and selectivity for mono-alkylation under milder conditions.[4][5]

Q4: How do I choose the appropriate base for my reaction?

The choice of base is critical and depends on the reaction conditions.

  • Strong Bases: For homogeneous reactions in anhydrous organic solvents, strong bases like sodium amide, sodium hydride, or potassium tert-butoxide are often used.[3][4][8]

  • Inorganic Bases: In phase-transfer catalysis systems, inorganic bases such as concentrated aqueous sodium hydroxide (B78521) or solid potassium carbonate are common.[4][5][9] Alkali metal hydroxides impregnated on alumina (B75360) have also been shown to be effective for selective mono-alkylation.[10]

Q5: What are the best solvents for this reaction?

The choice of solvent depends on the specific reaction system.

  • Aprotic Solvents: For reactions with strong bases like NaH or KOtBu, anhydrous aprotic solvents such as toluene (B28343), benzene (B151609), DMF, or DMSO are typically used.[4][8]

  • Phase-Transfer Catalysis: In PTC, a water-immiscible organic solvent like toluene or even solvent-free conditions can be employed.[7] The use of more benign solvents like toluene or MTBE is a greener alternative to dipolar aprotic solvents.[7]

Q6: My final product is colored. How can I purify it?

A colored product may indicate the presence of impurities from side reactions or degradation. Recrystallization from a suitable solvent, such as isopropyl alcohol or methanol, is an effective method for purification to obtain a pure, white solid.[1][11]

Experimental Protocols

Protocol 1: Alkylation using Phase-Transfer Catalysis

This protocol is adapted from a general procedure for the alkylation of phenylacetonitrile using a phase-transfer catalyst.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 50% aqueous sodium hydroxide, phenylacetonitrile (1.1 equivalents), and a catalytic amount of benzyltriethylammonium chloride (0.01 equivalents).

  • Addition of Alkylating Agent: Begin stirring the mixture and add the ethyl bromide (1.0 equivalent) dropwise over a period of about 1.5 to 2 hours, maintaining the temperature between 28-35 °C. An ice bath can be used for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring for 2 hours. The reaction progress can be monitored by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent such as benzene or toluene to extract the product. Separate the organic layer and wash it successively with water, dilute hydrochloric acid, and again with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Alkylation using Potassium tert-Butoxide in Toluene

This protocol is based on the α-alkylation of phenylacetonitrile with benzyl (B1604629) alcohols.[8][12]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve phenylacetonitrile (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: Add potassium tert-butoxide (0.8 equivalents) and the substituted benzyl alcohol (3 equivalents).

  • Reaction Conditions: Heat the mixture to 120 °C and maintain for the required reaction time (can range from hours to days depending on the substrate). Monitor the reaction by TLC or GC.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue can be purified by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Alkylation of Phenylacetonitrile

Alkylating AgentBaseCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl Bromide50% aq. NaOHBenzyltriethylammonium chlorideNone28-352.578-84[4]
Ethyl BromideK₂CO₃Tetrabutylammonium bromideSupercritical Ethane756~80 (conversion)[5][9]
Benzyl AlcoholKOtBuNoneToluene1201095[12]
4-Methoxybenzyl alcoholKOtBuNoneToluene120396[8]
Benzyl Alcoholt-BuOKCuCl₂/TMEDAToluene13018Low[13]

Visualizations

The following diagram illustrates the general workflow for an alkylation experiment, from setup to purification.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Setup Assemble Reaction Apparatus (Inert Atmosphere if needed) Dry_Glassware->Setup Anhydrous_Solvents Prepare Anhydrous Solvents Add_Reagents Add Phenylacetonitrile, Base, and Solvent Anhydrous_Solvents->Add_Reagents Setup->Add_Reagents Add_Alkylating_Agent Add Alkylating Agent Add_Reagents->Add_Alkylating_Agent Heat_Stir Heat and Stir for Specified Time Add_Alkylating_Agent->Heat_Stir Monitor Monitor Reaction (TLC/GC) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify Product (Distillation/Chromatography) Dry_Concentrate->Purify cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Base (e.g., NaOH) Carbanion Ph-CH⁻-CN PTC_Anion PTC⁺X⁻ PTC_Carbanion PTC⁺[Ph-CH-CN]⁻ PTC_Anion->PTC_Carbanion Anion Exchange PhCN Phenylacetonitrile (Ph-CH₂-CN) PhCN->Carbanion Deprotonation by Base Carbanion->PTC_Carbanion Alkyl_Halide Alkyl Halide (R-X) Product Alkylated Product (Ph-CHR-CN) Alkyl_Halide->Product PTC_Carbanion->Product Nucleophilic Attack

References

Technical Support Center: Overcoming Solubility Challenges of 5-Phenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-phenylhexanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a carboxylic acid derivative with a phenyl group attached to the hexanoic acid chain. Its chemical structure consists of a nonpolar phenyl ring and a six-carbon aliphatic chain, which makes it largely hydrophobic and thus poorly soluble in water. This low aqueous solubility can pose significant challenges in various experimental settings, particularly in biological assays and preclinical studies where uniform and sufficient concentrations in aqueous media are crucial for obtaining reliable and reproducible results.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

The primary strategies to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.

  • Micellar Solubilization: Utilizing surfactants to form micelles that encapsulate the hydrophobic this compound molecules.

  • Inclusion Complexation: Forming a host-guest complex with cyclodextrins, where the hydrophobic this compound is encapsulated within the cyclodextrin (B1172386) cavity.

Q3: How do I choose the most suitable solubilization method for my experiment?

The choice of solubilization method depends on several factors, including the required concentration of this compound, the constraints of the experimental system (e.g., cell-based assays may be sensitive to certain solvents or surfactants), and the desired stability of the final solution. The following decision-making workflow can guide your selection:

G A Start: Solubility Issue with This compound B Is the experimental system sensitive to pH changes? A->B C Is the system sensitive to organic co-solvents? B->C Yes E Consider pH Adjustment B->E No D Is the system sensitive to surfactants? C->D Yes F Consider Co-solvent System C->F No G Consider Micellar Solubilization D->G No H Consider Cyclodextrin Inclusion Complexation D->H Yes I Evaluate required concentration and potential for precipitation upon dilution E->I F->I G->I H->I J Select optimal method and perform validation studies I->J

Caption: Decision workflow for selecting a solubilization method.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous buffer.
  • Question: I am observing immediate precipitation when I add my stock solution of this compound (dissolved in an organic solvent) to my aqueous experimental buffer. How can I prevent this?

  • Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

    • pH Adjustment: The estimated pKa of this compound is around 4.8.[1] Increasing the pH of your aqueous buffer to at least 6.8 (two pH units above the pKa) will convert the carboxylic acid to its more soluble carboxylate salt.[2][3]

    • Co-solvents: Prepare your final aqueous solution with a small percentage of a water-miscible organic co-solvent such as ethanol, DMSO, or polyethylene (B3416737) glycol (PEG).[4] The co-solvent will increase the solubility of the compound by reducing the polarity of the aqueous medium. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent.

    • Slower Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This can help to disperse the compound and prevent localized high concentrations that lead to precipitation.

Issue 2: Low and inconsistent results in biological assays.
  • Question: My experimental results with this compound are not reproducible and suggest a lower-than-expected activity. Could this be a solubility issue?

  • Answer: Yes, poor aqueous solubility is a likely cause for such observations. If the compound is not fully dissolved, its effective concentration in the assay will be lower and more variable than the nominal concentration.

    • Verify Solubility: Before conducting your biological experiments, it is essential to determine the solubility of this compound under your specific experimental conditions (buffer, temperature). A simple visual inspection for turbidity or a more quantitative method like a shake-flask solubility assay can be performed.

    • Employ a Solubilization Technique: Based on the solubility assessment, choose an appropriate solubilization method from the ones described in this guide (pH adjustment, co-solvents, micellar solubilization, or cyclodextrin complexation) to ensure the compound is fully dissolved at the desired concentration.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on the solubility of phenylalkanoic acids, which can be used as a reference for this compound. Please note that these are estimated values and should be experimentally verified for your specific conditions.

Table 1: Illustrative Solubility of this compound at Various pH Values

pHExpected Solubility (mg/L)Predominant Form
4.0~50R-COOH (non-ionized)
5.0~150Mix of R-COOH and R-COO⁻
6.0>1000R-COO⁻ (ionized)
7.4>2000R-COO⁻ (ionized)

Disclaimer: This data is illustrative and based on the Henderson-Hasselbalch principle and the known pKa of similar carboxylic acids. Actual solubility should be determined experimentally.

Table 2: Illustrative Solubility of a Phenylalkanoic Acid in Ethanol-Water Co-solvent System at 25°C

Ethanol Concentration (% v/v)Expected Solubility (mg/L)
0 (Water)~480
10~1500
20~5000
50>20000

Disclaimer: This data is illustrative and extrapolated from studies on similar hydrophobic carboxylic acids like ibuprofen.[1][4][5] Actual solubility should be determined experimentally.

Table 3: Illustrative Phase Solubility Data with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

HP-β-CD Concentration (mM)Expected Phenylalkanoic Acid Solubility (mM)
0~2.5
2~4.0
5~6.5
10~10.5
15~14.5

Disclaimer: This data is illustrative and based on typical AL-type phase solubility diagrams observed for poorly soluble acids with cyclodextrins. Actual solubility and complexation stoichiometry should be determined through a phase solubility study.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound via pH Adjustment
  • Preparation of Buffer: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4).

  • Initial Slurry: Weigh the required amount of this compound and add it to a small volume of the buffer to form a slurry.

  • pH Adjustment: While stirring, add a titrant (e.g., 1 M NaOH) dropwise to the slurry.

  • Monitor pH: Continuously monitor the pH of the solution with a calibrated pH meter.

  • Dissolution: Continue adding the titrant until the this compound is fully dissolved and the target pH is stable.

  • Final Volume Adjustment: Once dissolved, add the buffer to reach the final desired concentration.

  • Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm syringe filter.

G A Start B Weigh this compound A->B C Add small volume of buffer to create slurry B->C D Add NaOH dropwise while stirring C->D E Monitor pH D->E F Is compound fully dissolved? E->F F->D No G Adjust to final volume with buffer F->G Yes H Filter through 0.22 µm filter (optional) G->H I End: Solubilized Stock Solution H->I

Caption: Experimental workflow for solubilization by pH adjustment.
Protocol 2: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 2, 5, 10, 15 mM of HP-β-CD) in your desired buffer.

  • Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials. Ensure there is undissolved solid in each vial.

  • Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sample Preparation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification: Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the molar concentration of dissolved this compound against the molar concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the extent of solubility enhancement and the stoichiometry of the inclusion complex.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare series of cyclodextrin solutions B Add excess this compound A->B C Shake at constant temperature for 24-48h B->C D Filter supernatant C->D E Quantify dissolved compound (HPLC) D->E F Plot solubility vs. cyclodextrin concentration E->F

Caption: Workflow for a phase solubility study.

References

Technical Support Center: Purification of 5-Phenylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-phenylhexanoic acid isomers. Due to its chiral center at the 5-position, this compound exists as a pair of enantiomers, (R)-5-phenylhexanoic acid and (S)-5-phenylhexanoic acid. The separation of these enantiomers is a critical step in many research and drug development applications, as different enantiomers can exhibit distinct pharmacological activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of this compound?

A1: The most common methods for resolving the enantiomers of this compound involve forming diastereomers that can be separated by conventional techniques, or by using chiral chromatography. The main approaches are:

  • Diastereomeric Salt Crystallization: This involves reacting the racemic this compound with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[2]

  • Chiral Capillary Electrophoresis (CE): In this method, a chiral selector is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers. These complexes have different electrophoretic mobilities, enabling their separation.[3][4]

Q2: I am having trouble with the diastereomeric crystallization of my this compound. What are some common issues and how can I resolve them?

A2: Diastereomeric crystallization can be challenging. Common issues include oiling out, poor resolution, and low yield. Here are some troubleshooting tips:

  • Oiling Out: This occurs when the diastereomeric salt comes out of solution as a liquid instead of a solid. This can be caused by using a solvent in which the salt is too soluble or by cooling the solution too quickly. Try using a less polar solvent system or allowing the solution to cool more slowly.

  • Poor Resolution: If the diastereomers do not separate efficiently, it may be necessary to screen different chiral resolving agents and crystallization solvents. The choice of both can significantly impact the solubility difference between the diastereomeric salts.[5]

  • Low Yield: To improve the yield of the desired diastereomer, you can try seeding the solution with a small crystal of the pure diastereomer to encourage crystallization.[1] Optimizing the cooling rate and final crystallization temperature can also help maximize recovery.

Q3: My chiral HPLC separation of this compound is showing poor resolution and peak tailing. What can I do to improve it?

A3: Poor peak shape and resolution in chiral HPLC are common problems. Here are some steps you can take to optimize your separation:

  • Mobile Phase Composition: For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group.[6][7]

  • Stationary Phase Selection: The choice of chiral stationary phase is critical. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating chiral acids.[2][7] It may be necessary to screen several different chiral columns to find the one that provides the best selectivity for your isomers.

  • Temperature: Temperature can affect the interactions between the analyte and the stationary phase. Try adjusting the column temperature to see if it improves resolution.

  • Flow Rate: Lowering the flow rate can sometimes increase resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[8]

Troubleshooting Guides

Chiral HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of organic modifier to non-polar solvent. Add an acidic modifier like TFA or formic acid (0.1%).[6][7]
Unsuitable chiral stationary phase (CSP).Screen different types of CSPs (e.g., cellulose-based, amylose-based).[2]
Column temperature is not optimal.Vary the column temperature (e.g., in 5 °C increments) to find the optimal separation temperature.
Peak Tailing Secondary interactions with the stationary phase.Add an acidic modifier to the mobile phase to suppress ionization of the carboxylic acid.[6]
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9]
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.[10]
Mobile phase instability.Prepare fresh mobile phase daily and ensure it is well-mixed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[10]
Diastereomeric Crystallization Troubleshooting
Issue Potential Cause Recommended Solution
Oiling Out Solvent is too polar or the solution is too concentrated.Try a less polar solvent system or add more solvent to the mixture.
Cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor Diastereomeric Excess (d.e.) Insufficient difference in solubility between diastereomeric salts.Screen a variety of chiral resolving agents and crystallization solvents.[5]
Co-precipitation of the more soluble diastereomer.Perform multiple recrystallization steps to improve the purity of the desired diastereomer.
Low Recovery The desired diastereomer is too soluble in the chosen solvent.Use a solvent in which the desired diastereomer has lower solubility at cooler temperatures.
Incomplete crystallization.Seed the solution with a pure crystal of the desired diastereomer. Ensure the solution is cooled sufficiently to maximize crystal formation.[1]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of this compound Enantiomers

This protocol is a general starting point and may require optimization.

Instrumentation and Conditions:

Parameter Value
HPLC System A standard HPLC system with a UV detector.
Column Chiralcel® OD-H (or similar polysaccharide-based chiral column)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Analysis: Monitor the elution of the enantiomers and record the chromatogram. The elution order of the (R) and (S) enantiomers should be confirmed using pure standards if available.

Protocol 2: Diastereomeric Salt Crystallization

This protocol provides a general framework for the resolution of racemic this compound using a chiral amine.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)

  • Crystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Slowly add the amine solution to the acid solution with stirring.

  • Crystallization: Heat the resulting solution to dissolve any solids that have formed. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, the flask can be placed in a refrigerator or ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: To recover the enantiomerically enriched this compound, dissolve the diastereomeric salt in water and acidify the solution with a strong acid (e.g., HCl) to a pH of ~2. The free carboxylic acid will precipitate out of the solution and can be collected by filtration or extracted with an organic solvent.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC or another suitable analytical method.

Visualizations

experimental_workflow cluster_hplc Chiral HPLC Workflow cluster_cryst Diastereomeric Crystallization Workflow prep_hplc Sample Preparation equil Column Equilibration prep_hplc->equil inject Injection equil->inject sep Separation inject->sep detect Detection & Analysis sep->detect salt Salt Formation cryst Crystallization salt->cryst iso Isolation cryst->iso lib Liberation of Acid iso->lib anal Purity Analysis lib->anal

Caption: Experimental workflows for chiral HPLC and diastereomeric crystallization.

troubleshooting_logic cluster_hplc_ts Chiral HPLC cluster_cryst_ts Crystallization start Purification Issue poor_res Poor Resolution? start->poor_res HPLC oiling Oiling Out? start->oiling Crystallization peak_tail Peak Tailing? poor_res->peak_tail No opt_mobile Optimize Mobile Phase poor_res->opt_mobile Yes add_acid Add Acidic Modifier peak_tail->add_acid Yes change_csp Change CSP opt_mobile->change_csp poor_de Poor d.e.? oiling->poor_de No change_solvent Change Solvent System oiling->change_solvent Yes screen_agents Screen Resolving Agents poor_de->screen_agents Yes slow_cool Slow Cooling change_solvent->slow_cool

Caption: Troubleshooting decision tree for common purification issues.

References

Minimizing dimer formation during 5-phenylvaleric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-phenylvaleric acid, with a special focus on minimizing the formation of dimeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-phenylvaleric acid?

A1: The two primary and most reliable methods for the synthesis of 5-phenylvaleric acid are the Malonic Ester Synthesis and a two-step sequence involving Friedel-Crafts Acylation followed by reduction.[1]

Q2: What is "dimer formation" in the context of 5-phenylvaleric acid synthesis?

A2: Dimer formation refers to side reactions where two molecules of a reactant or intermediate combine, leading to the formation of an unwanted byproduct with approximately double the molecular weight of the intended product. In the synthesis of 5-phenylvaleric acid, this can occur via dialkylation in the malonic ester synthesis or through bimolecular reduction (pinacol coupling) during the Clemmensen reduction of the 4-benzoylbutyric acid intermediate.[2][3]

Q3: Which synthesis route is more prone to dimer formation?

A3: Both routes have the potential for dimer formation, but the specific type of dimer and the conditions that favor its formation differ. The Clemmensen reduction step in the Friedel-Crafts acylation route is particularly noted for producing dimeric byproducts (pinacols) under certain conditions.[2][3] The malonic ester synthesis can yield a dialkylated product, which is a different type of dimeric structure.[4][5]

Q4: How can I detect the presence of dimer byproducts in my reaction mixture?

A4: Dimer formation can be monitored and confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for separating and identifying the components of your reaction mixture, including the desired product and any dimeric byproducts, based on their mass-to-charge ratio.[6] Thin-Layer Chromatography (TLC) can also be used for routine monitoring of the reaction progress.

Q5: Is there a "dimer-free" method to synthesize 5-phenylvaleric acid?

A5: While no organic reaction is completely free of side products, the Wolff-Kishner reduction offers an alternative to the Clemmensen reduction for the 4-benzoylbutyric acid intermediate. The Wolff-Kishner reduction is carried out under basic conditions and is less prone to the radical-mediated dimerization that can occur in the acidic environment of the Clemmensen reduction.[7]

Troubleshooting Guides

Route 1: Malonic Ester Synthesis

Issue: Formation of a Dialkylated Dimer

  • Symptom: GC-MS or NMR analysis of the crude product shows a significant peak corresponding to a molecule with a mass indicating the addition of two (3-phenylpropyl) groups to the malonic ester.

  • Cause: After the initial successful alkylation of diethyl malonate, the resulting mono-alkylated product still possesses an acidic proton. This can be deprotonated by the base present in the reaction mixture, leading to a second alkylation by another molecule of (3-bromopropyl)benzene (B42933).

  • Solutions:

    • Control Stoichiometry: Use a slight excess of diethyl malonate relative to the base and (3-bromopropyl)benzene. This increases the probability that the base will react with the more acidic starting material rather than the mono-alkylated product.[5]

    • Slow Addition of Alkylating Agent: Add the (3-bromopropyl)benzene slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation event.[5]

    • Choice of Base: While sodium ethoxide is commonly used, for more controlled reactions, a stronger base like sodium hydride (NaH) can be used to achieve complete and irreversible deprotonation of the diethyl malonate before the addition of the alkylating agent. Careful control of stoichiometry is crucial when using a strong base.[4]

Route 2: Friedel-Crafts Acylation and Clemmensen Reduction

Issue: Formation of a Pinacol (B44631) Dimer during Clemmensen Reduction

  • Symptom: The final product contains a significant amount of a high-molecular-weight impurity, identifiable by GC-MS or NMR, corresponding to a vicinal diol formed from the coupling of two molecules of 4-benzoylbutyric acid.

  • Cause: The Clemmensen reduction proceeds via a radical mechanism on the surface of the zinc amalgam.[8] If the concentration of the keto-acid intermediate is too high, two of the radical intermediates can couple, leading to the formation of a pinacol dimer.[2][3]

  • Solutions:

    • Maintain High Acidity: Ensure a high concentration of hydrochloric acid is present throughout the reaction. This helps to favor the protonation and subsequent reduction of the individual radical intermediates over their dimerization.[2]

    • Vigorous Stirring: The reaction is heterogeneous. Vigorous stirring is essential to ensure efficient contact between the reactants and the zinc amalgam surface, which can help to minimize side reactions.

    • Alternative Reduction Method: If pinacol formation remains a persistent issue, switching to the Wolff-Kishner reduction is a highly effective alternative. This reaction proceeds via a different, non-radical mechanism under basic conditions, thus avoiding the possibility of pinacol coupling.[7]

Data Presentation

Table 1: Comparison of Synthetic Routes for 5-Phenylvaleric Acid

ParameterMalonic Ester SynthesisFriedel-Crafts Acylation + Clemmensen ReductionFriedel-Crafts Acylation + Wolff-Kishner Reduction
Starting Materials Diethyl malonate, (3-bromopropyl)benzeneBenzene (B151609), Glutaric anhydride (B1165640), Zn(Hg), HClBenzene, Glutaric anhydride, Hydrazine, KOH
Typical Yield 70-80%[1]65-75%>80%[1]
Primary Dimer Byproduct Dialkylated malonic esterPinacol dimerAzine formation (not a dimer)
Key Reaction Conditions Sodium ethoxide in ethanol (B145695), refluxAnhydrous AlCl₃, reflux with Zn(Hg) and conc. HClHigh temperatures (180-200 °C) in a high-boiling solvent
Advantages Good yield, well-established method[9]Utilizes readily available starting materialsHigh yield, avoids acidic conditions and pinacol formation[7]
Disadvantages Potential for dialkylation, requires careful control of stoichiometry[4][5]Use of toxic mercury, strongly acidic conditions, potential for pinacol dimers[2][3]Use of highly toxic and potentially explosive hydrazine, high reaction temperatures[10]

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of 5-Phenylvaleric Acid

This protocol is adapted from established procedures for malonic ester synthesis.[1]

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. After the addition is complete, heat the mixture to reflux. Slowly add (3-bromopropyl)benzene (1.0 eq) dropwise to the refluxing solution. Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup and Hydrolysis: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated hydrochloric acid and heat to reflux for 6-8 hours to effect hydrolysis and decarboxylation.

  • Purification: Cool the reaction mixture and extract the 5-phenylvaleric acid with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Friedel-Crafts Acylation and Clemmensen Reduction

This two-step protocol provides an alternative route to 5-phenylvaleric acid.[1]

Step 1: Friedel-Crafts Acylation to form 4-Benzoylbutyric Acid

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in excess benzene (acting as both solvent and reactant) at 0-5 °C, add glutaric anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Then, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with benzene. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-benzoylbutyric acid.

Step 2: Clemmensen Reduction to form 5-Phenylvaleric Acid

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc wool with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reduction: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, toluene, and the crude 4-benzoylbutyric acid from Step 1.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Add additional portions of concentrated hydrochloric acid periodically during the reflux period (e.g., every hour for 4-6 hours). Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the 5-phenylvaleric acid by vacuum distillation or recrystallization.

Mandatory Visualizations

Dimer_Formation_Malonic_Ester cluster_main Malonic Ester Synthesis cluster_dimer Dimer Formation Pathway Malonate Diethyl Malonate Enolate Enolate Intermediate Malonate->Enolate + Base Monoalkylated Mono-alkylated Product Enolate->Monoalkylated + Alkyl Halide (SN2) Acid 5-Phenylvaleric Acid Monoalkylated->Acid Hydrolysis & Decarboxylation Monoalkylated_dimer Mono-alkylated Product Base Base (NaOEt) AlkylHalide (3-bromopropyl)benzene AlkylHalide_dimer (3-bromopropyl)benzene Enolate_dimer Enolate of Mono-alkylated Product Monoalkylated_dimer->Enolate_dimer + Base Dialkylated Dialkylated Dimer Enolate_dimer->Dialkylated + Alkyl Halide (SN2)

Dimer formation via dialkylation in malonic ester synthesis.

Dimer_Formation_Clemmensen cluster_main Clemmensen Reduction cluster_dimer Dimer Formation Pathway KetoAcid 4-Benzoylbutyric Acid Radical Ketyl Radical Intermediate KetoAcid->Radical + e- (from Zn) Product 5-Phenylvaleric Acid Radical->Product Further Reduction & Protonation Radical1 Ketyl Radical Intermediate Radical2 Ketyl Radical Intermediate ZnHg Zn(Hg), HCl Pinacol Pinacol Dimer Radical1->Pinacol Coupling Radical2->Pinacol

Dimer formation via pinacol coupling in Clemmensen reduction.

Troubleshooting_Workflow Start Dimer Formation Detected? Route Identify Synthesis Route Start->Route Yes Malonic Malonic Ester Synthesis Route->Malonic Route 1 Clemmensen Clemmensen Reduction Route->Clemmensen Route 2 Dialkylation Issue: Dialkylation Malonic->Dialkylation Pinacol Issue: Pinacol Coupling Clemmensen->Pinacol Solution_Malonic Solutions: - Control Stoichiometry - Slow Addition of Alkyl Halide - Change Base Dialkylation->Solution_Malonic Solution_Clemmensen Solutions: - Maintain High Acidity - Vigorous Stirring - Switch to Wolff-Kishner Pinacol->Solution_Clemmensen

Troubleshooting workflow for dimer formation.

References

How to remove unreacted starting materials from 5-phenylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 5-phenylhexanoic acid, particularly when synthesized via the malonic ester pathway.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials in the synthesis of this compound via malonic ester synthesis?

A1: The malonic ester synthesis is a prevalent method for synthesizing this compound. The key starting materials that may remain unreacted and contaminate the final product are:

  • Diethyl malonate: A diester used to form the carboxylate functionality.

  • An appropriate alkyl halide: For the synthesis of this compound, this would typically be a 1-halo-3-phenylpentane (e.g., 1-bromo-3-phenylpentane).

Additionally, side-products such as dialkylated esters can also be present as impurities.

Q2: What is the most effective initial purification step to separate this compound from neutral starting materials?

A2: The most effective initial purification method is a liquid-liquid extraction based on the acidic nature of the carboxylic acid product. By dissolving the crude reaction mixture in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the this compound is deprotonated to its water-soluble carboxylate salt, while the neutral unreacted starting materials (diethyl malonate and the alkyl halide) remain in the organic layer.[1][2][3][4] The carboxylic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[1][2]

Q3: Can I use a strong base like sodium hydroxide (B78521) for the extraction?

A3: While sodium hydroxide can also deprotonate the carboxylic acid, it is a strong enough base to potentially hydrolyze the unreacted diethyl malonate, which would complicate the purification process. Therefore, a milder base like sodium bicarbonate is generally preferred for the initial extraction to selectively deprotonate the carboxylic acid.[4]

Q4: What are the recommended secondary purification techniques for this compound?

A4: After the initial extractive workup, further purification can be achieved through:

  • Recrystallization: This is an effective method for purifying solid carboxylic acids. The choice of solvent is crucial for successful recrystallization.[5]

  • Column Chromatography: For difficult separations or to achieve very high purity, column chromatography on silica (B1680970) gel can be employed.[5]

Troubleshooting Guides

Issue 1: Low yield of this compound after extraction.
Possible CauseRecommended Solution(s)
Incomplete extraction from the organic layer. - Ensure thorough mixing of the organic and aqueous layers during extraction. - Perform multiple extractions with the basic solution (e.g., 3 x 50 mL) to maximize the transfer of the carboxylate to the aqueous phase.[2]
Incomplete precipitation/extraction after acidification. - Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate. - After acidification, perform multiple extractions with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover all of the precipitated/oiled-out carboxylic acid.[6]
Emulsion formation during extraction. - Add a small amount of brine (saturated NaCl solution) to help break up the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.
Issue 2: Presence of unreacted diethyl malonate in the final product.
Possible CauseRecommended Solution(s)
Insufficient washing with the basic solution. - Increase the volume and/or number of washes with the aqueous base to ensure all the acidic product is extracted, leaving the neutral ester behind.
Entrainment of the organic layer in the aqueous layer. - Be careful to separate the layers cleanly during the extraction. A small amount of the aqueous layer can be left with the organic layer to ensure no organic phase is carried over.
Hydrolysis of diethyl malonate during workup. - Avoid using strong bases like NaOH for the extraction. Stick to milder bases like sodium bicarbonate.
Issue 3: Presence of the unreacted alkyl halide in the final product.
Possible CauseRecommended Solution(s)
Inefficient separation during extraction. - The alkyl halide is a neutral compound and should remain in the organic layer during the basic wash. Ensure a clean separation of the layers.
Co-precipitation with the product. - If the alkyl halide has low solubility in the organic solvent used for extraction, it might co-precipitate with the product upon acidification of the aqueous layer. In this case, further purification by recrystallization or column chromatography is necessary.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Neutral Starting Materials
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently at first to release any pressure from CO2 evolution, then shake more vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium 5-phenylhexanoate into a clean flask.

  • Repeat Extraction: Repeat the basic wash of the organic layer two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.

  • Wash Organic Layer: The remaining organic layer, containing the unreacted diethyl malonate and alkyl halide, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover these materials if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to a pH of 1-2 by slowly adding a strong acid (e.g., 6M HCl). The this compound will precipitate out or form an oil.

  • Product Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound, now free of neutral starting materials.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for carboxylic acids include ethanol/water, toluene/hexane, or ethyl acetate/hexane mixtures.[5]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the expected outcomes of the purification methods. The actual purity and yield will depend on the initial purity of the crude product.

Purification MethodExpected PurityExpected YieldKey Advantages
Liquid-Liquid Extraction 85-95%90-98%Efficiently removes neutral impurities.
Recrystallization >98%70-90%High purity of the final product.
Column Chromatography >99%60-85%Can separate complex mixtures and achieve very high purity.

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction crude Crude Product (this compound, diethyl malonate, alkyl halide) in Organic Solvent add_base Add aq. NaHCO3 & Shake crude->add_base separate1 Separate Layers add_base->separate1 org_layer1 Organic Layer (diethyl malonate, alkyl halide) separate1->org_layer1 Discard or Recover aq_layer1 Aqueous Layer (Sodium 5-phenylhexanoate) separate1->aq_layer1 acidify Acidify with HCl aq_layer1->acidify extract_product Extract with Organic Solvent acidify->extract_product separate2 Separate Layers extract_product->separate2 org_layer2 Organic Layer (this compound) separate2->org_layer2 aq_layer2 Aqueous Layer (Waste) separate2->aq_layer2 Discard dry_evap Dry & Evaporate org_layer2->dry_evap pure_acid1 Purified This compound dry_evap->pure_acid1

Caption: Workflow for the purification of this compound using liquid-liquid extraction.

logical_relationship cluster_synthesis Malonic Ester Synthesis cluster_purification Purification Strategy start_mat Starting Materials (Diethyl Malonate, Alkyl Halide) reaction Reaction start_mat->reaction crude_prod Crude Product Mixture reaction->crude_prod extraction Liquid-Liquid Extraction (Primary Purification) crude_prod->extraction recrystal Recrystallization (Secondary Purification) extraction->recrystal Further Purification chromatography Column Chromatography (High Purity) extraction->chromatography Alternative/Further Purification final_product Pure this compound recrystal->final_product Final Product chromatography->final_product Final Product

Caption: Logical relationship between synthesis and purification steps for this compound.

References

Technical Support Center: Enhancing the Stability of 5-Phenylhexanoic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on maintaining the stability of 5-phenylhexanoic acid during long-term storage. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered in a laboratory setting.

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellow, clumping) Oxidation or degradation of the compound.Store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and consider the addition of an antioxidant.[1]
Decrease in purity or potency over time (confirmed by HPLC) General degradation due to improper storage conditions (exposure to heat, light, or air).Review and optimize storage conditions. Ensure the compound is stored at a consistently low temperature, protected from light, and in a tightly sealed container.[1]
Appearance of new peaks in chromatogram Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and understand degradation pathways. Utilize a validated stability-indicating HPLC method for analysis.[1]
Inconsistent analytical results between aliquots Non-homogeneity of the sample due to localized degradation or improper handling.Ensure the entire batch is stored under uniform conditions. Prior to taking an aliquot for analysis, ensure the sample is homogeneous, especially after thawing.[1]
Precipitation of the compound in a stock solution The compound's solubility limit may have been exceeded, or the solution may have degraded upon storage.If the solution does not clear upon warming and vortexing, it may indicate degradation. It is advisable to prepare a fresh stock solution. To prevent precipitation, consider preparing a less concentrated stock solution and ensure the compound is fully dissolved at room temperature before storing at colder temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of this compound?

A1: The stability of this compound, like other phenylalkanoic acids, is primarily influenced by temperature, light exposure, pH, and the presence of oxidizing agents.[2] Degradation is often accelerated under conditions of high temperature, strong acidity or alkalinity, and exposure to UV light.[2]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its structure, the likely degradation pathways for this compound include:

  • Oxidation: The phenyl ring and the aliphatic chain can be susceptible to oxidation, potentially leading to the formation of hydroperoxides, ketones, or hydroxylated derivatives.[1]

  • Decarboxylation: Under conditions of high heat, the carboxylic acid group may be lost as carbon dioxide.[1]

Q3: What are the recommended conditions for the long-term storage of this compound?

A3: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place.[2] The use of opaque or amber-colored, tightly sealed containers is recommended to minimize light exposure.[1][2] Storage under an inert atmosphere, such as nitrogen or argon, can further prevent oxidative degradation.[1][2] For extended periods, storage at -20°C is advisable.[1]

Q4: How can the stability of a this compound sample be monitored?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective way to monitor the stability of this compound.[2] This analytical method should be capable of separating the intact compound from any potential degradation products, allowing for accurate quantification of purity over time.[2]

Q5: Are there any additives that can help stabilize this compound in solution?

A5: Yes, certain excipients can enhance the stability of this compound in solution. Antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), can be added to mitigate oxidative degradation. In solution, maintaining an optimal pH with a suitable buffer can prevent pH-dependent degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[1]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.[2]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for a defined period.[2]

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a defined period.[2]

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a starting point for developing an HPLC method to analyze this compound and its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
Mobile Phase A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 210 nm[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for stability testing.

Data Presentation

Table 1: Hypothetical Degradation of this compound Under Forced Conditions
Stress Condition % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h5 - 10%Minor impurities
0.1 M NaOH, 60°C, 24h10 - 15%Minor impurities
3% H₂O₂, RT, 24h15 - 25%Oxidized phenylhexanoic acid derivatives
Dry Heat, 80°C, 48h5 - 8%Decarboxylation product
UV Light Exposure8 - 12%Various photo-oxidation products
Table 2: Recommended Long-Term Storage Conditions
Storage Condition Solid Form In Solution (e.g., in DMSO)
Temperature -20°C-80°C
Atmosphere Inert gas (e.g., Argon, Nitrogen)Tightly sealed vial
Light Protected from light (Amber vial)Protected from light (Amber vial)
Duration Up to several yearsUp to 6 months (aliquoted to avoid freeze-thaw cycles)

Visualizations

G cluster_storage Long-Term Storage cluster_stressors Stress Factors cluster_degradation Degradation Pathways 5-Phenylhexanoic_Acid This compound (Solid) Temperature High Temperature 5-Phenylhexanoic_Acid->Temperature Light Light Exposure 5-Phenylhexanoic_Acid->Light Oxygen Oxygen (Air) 5-Phenylhexanoic_Acid->Oxygen pH Extreme pH 5-Phenylhexanoic_Acid->pH Decarboxylation Decarboxylation Temperature->Decarboxylation leads to Oxidation Oxidation Light->Oxidation can induce Oxygen->Oxidation can induce pH->Oxidation can influence G start Receive/Synthesize This compound storage_solid Store Solid at -20°C (Inert Atmosphere, Dark) start->storage_solid Long-term storage prep_solution Prepare Stock Solution (e.g., in DMSO) storage_solid->prep_solution storage_solution Store Aliquots at -80°C (Tightly Sealed, Dark) prep_solution->storage_solution experiment Use in Experiment storage_solution->experiment G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Inject into HPLC System neutralize->hplc detect UV Detection hplc->detect data Analyze Chromatographic Data detect->data identify Identify Degradation Products data->identify

References

Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of carboxylic acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing carboxylic acids by GC-MS?

A1: Carboxylic acids are polar and often non-volatile compounds due to the presence of the carboxyl group (-COOH), which can form strong intermolecular hydrogen bonds.[1] Direct injection of underivatized carboxylic acids into a GC system typically results in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and potential thermal decomposition in the hot injector.[1][2] Derivatization chemically modifies the carboxylic acid group, converting it into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC-MS analysis.[2][3]

Q2: What are the most common derivatization methods for carboxylic acids?

A2: The three most widely used methods for derivatizing carboxylic acids for GC analysis are:

  • Silylation: This method replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[4][5] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2]

  • Alkylation (Esterification): This technique converts carboxylic acids into esters, most commonly methyl or ethyl esters.[4][6][7] Reagents like boron trifluoride in methanol (B129727) (BF3/methanol), diazomethane, or dimethylformamide dialkyl acetals are frequently used.[2][7][8]

  • Acylation: This process converts the carboxylic acid into an amide, ester, or thioester.[7] While also used for other functional groups like alcohols and amines, specific applications for carboxylic acids exist.

Q3: How do I choose between silylation and esterification for my analysis?

A3: The choice depends on several factors:

  • Specificity: Esterification with reagents like BF3/methanol is highly specific to carboxylic acids.[2] Silylation is more versatile and will also derivatize other functional groups with active hydrogens, such as hydroxyls and amines, which may or may not be desirable depending on your sample matrix.[1][2]

  • Reagent Handling and Safety: Diazomethane is a highly effective methylating agent but is also toxic and explosive, requiring special handling.[2] Silylating agents are generally safer to handle but are highly sensitive to moisture.[2][7]

  • Derivative Stability: Acylated and alkylated derivatives are generally more stable than their silylated counterparts.[6] TMS derivatives are particularly sensitive to hydrolysis and should be analyzed promptly after preparation.[5] t-BDMS derivatives are significantly more resistant to hydrolysis.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of carboxylic acids for GC-MS analysis.

Issue 1: Incomplete Derivatization (Multiple or Tailing Peaks)

Symptom: You observe multiple peaks for a single analyte (e.g., partially and fully derivatized forms) or significant peak tailing in your chromatogram.[2]

Possible Causes & Solutions:

CauseSolution
Insufficient Reagent Use a sufficient molar excess of the derivatization reagent. For silylation, a general guideline is at least a 2:1 molar ratio of reagent to active hydrogens.[2] For dicarboxylic acids, a higher excess may be necessary.[2]
Suboptimal Reaction Time or Temperature Optimize the reaction conditions. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point.[2] For esterification with BF3-methanol, heating at approximately 60°C for an hour is often effective.[2]
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Silylating reagents are particularly sensitive to moisture, which can consume the reagent and hydrolyze the derivatives.[7] If necessary, add a drying agent like sodium sulfate (B86663) to the reaction mixture.[7]
Matrix Effects Components in the sample matrix can interfere with the derivatization reaction.[2] Perform a sample cleanup or extraction prior to derivatization to remove interfering substances.[2]

Troubleshooting Workflow for Incomplete Derivatization:

G Troubleshooting Incomplete Derivatization start Incomplete Derivatization Detected check_reagent Verify Reagent Amount (Sufficient Molar Excess?) start->check_reagent check_conditions Review Reaction Conditions (Time & Temperature) check_reagent->check_conditions [Sufficient] increase_reagent Increase Reagent Molar Ratio check_reagent->increase_reagent [Insufficient] check_moisture Assess for Moisture Contamination check_conditions->check_moisture [Optimal] optimize_conditions Optimize Time and/or Temperature check_conditions->optimize_conditions [Suboptimal] check_matrix Consider Matrix Effects check_moisture->check_matrix [Dry] dry_sample Dry Sample/Solvents Thoroughly check_moisture->dry_sample [Moisture Present] cleanup Implement Sample Cleanup Step check_matrix->cleanup rerun Re-run Derivatization & Analysis check_matrix->rerun [Cleanup Implemented] increase_reagent->rerun optimize_conditions->rerun dry_sample->rerun cleanup->rerun

Caption: Workflow for troubleshooting incomplete derivatization.

Issue 2: Low or No Analyte Peak (Poor Recovery)

Symptom: The peak for your derivatized carboxylic acid is very small or completely absent.

Possible Causes & Solutions:

CauseSolution
Complete Derivatization Failure This may be due to severely degraded reagents, incorrect reaction setup, or a large amount of water.[2] Prepare fresh reagents and repeat the derivatization, ensuring all steps are followed correctly and all materials are anhydrous.[2]
Adsorption in the GC System Even derivatized analytes can be lost to active sites in the GC system.[2] Ensure the use of a deactivated inlet liner and column. Check for and eliminate any leaks in the system.[2]
Incorrect GC-MS Parameters The instrument parameters may not be optimized for your specific derivative. Optimize the injector temperature, oven temperature program, and mass spectrometer settings.[2]
Derivative Instability TMS derivatives can be prone to hydrolysis. Analyze samples as soon as possible after derivatization. Consider using more stable t-BDMS derivatives if stability is an issue.[5]

Logical Relationship for Diagnosing Poor Recovery:

G Diagnosing Poor Analyte Recovery start Low/No Analyte Peak check_derivatization Verify Derivatization Success (Check for byproducts, etc.) start->check_derivatization check_system Inspect GC System (Liner, Column, Leaks) check_derivatization->check_system [Reaction OK] solution_reagent Use Fresh Reagents/ Ensure Anhydrous Conditions check_derivatization->solution_reagent [Failure] check_parameters Review GC-MS Method Parameters check_system->check_parameters [System OK] solution_maintenance Perform System Maintenance (Replace Liner, etc.) check_system->solution_maintenance [Issue Found] check_stability Evaluate Derivative Stability check_parameters->check_stability [Parameters OK] solution_optimize Optimize Injection/Oven/ MS Parameters check_parameters->solution_optimize [Suboptimal] solution_stable_derivative Use More Stable Derivative (e.g., t-BDMS) check_stability->solution_stable_derivative

Caption: Diagnostic pathway for poor analyte recovery.

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol is a general guideline for the silylation of carboxylic acids to form trimethylsilyl (TMS) esters.

Materials:

  • Dried sample containing carboxylic acids

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place the dried sample (typically 0.1-1.0 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[2]

  • Analysis: After cooling to room temperature, inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol outlines the formation of methyl esters from carboxylic acids.

Materials:

  • Dried sample containing carboxylic acids

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the dried sample (typically 1 mg) in a reaction vial.[3]

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol to the vial.[3]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[3]

  • Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.[3]

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the methyl esters to a clean vial for analysis.[3]

  • Analysis: Inject an aliquot of the hexane extract into the GC-MS.[3]

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Carboxylic Acids

Derivatization MethodReagentDerivative FormedAdvantagesDisadvantagesTypical Reaction Conditions
Silylation BSTFA (+/- TMCS)Trimethylsilyl (TMS) EsterReacts with a wide range of functional groups; byproducts are volatile.[1][7]Derivatives are moisture-sensitive.[5][7]60-70°C for 30-60 min[2]
Silylation MSTFATrimethylsilyl (TMS) EsterProduces highly volatile derivatives.[10]Derivatives are moisture-sensitive.Room temp to 100°C for 5-60 min
Silylation MTBSTFAt-Butyldimethylsilyl (t-BDMS) EsterDerivatives are ~10,000 times more stable to hydrolysis than TMS esters.[5][9]Reagent is bulkier, may have slower reaction kinetics.60-100°C for 30-120 min
Alkylation BF3-MethanolMethyl EsterSpecific for carboxylic acids; derivatives are stable.[2][7]Requires extraction step after reaction.[3]60°C for 30 min[3]
Alkylation (Trimethylsilyl)diazomethaneMethyl EsterReacts rapidly and quantitatively at room temperature.[11]Reagent is toxic and potentially explosive.[2]Room temperature, reaction is instant

Experimental Workflow Diagram:

G General Experimental Workflow for GC-MS Analysis sample Sample Collection extraction Extraction of Carboxylic Acids sample->extraction drying Solvent Evaporation to Dryness extraction->drying derivatization Derivatization (Silylation or Esterification) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Processing & Quantification gcms->data_analysis

Caption: General workflow for carboxylic acid analysis by GC-MS.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Phenylalkanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

For researchers, scientists, and professionals in drug development, the precise quantification of phenylalkanoic acids—a class of compounds significant in metabolomics and pharmaceutical research—is of utmost importance. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these methods hinges on the specific analytical requirements, sample matrix, and desired performance characteristics.

Cross-validation of these analytical methods is a critical step to ensure the consistency, reliability, and reproducibility of results, especially when transferring methods between laboratories or when employing different techniques to measure the same analyte.[1] This guide provides an objective comparison of GC-MS and LC-MS for phenylalkanoic acid analysis, supported by detailed experimental protocols and performance data.

Overview of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of volatile and semi-volatile compounds.[1] For phenylalkanoic acids, which are generally non-volatile, a chemical derivatization step is necessary to increase their volatility and improve chromatographic performance.[1][2][3][4] This process, while adding a step to sample preparation, allows for excellent separation efficiency and access to extensive mass spectral libraries for compound identification.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone in analytical laboratories due to its high sensitivity, selectivity, and applicability to a broad range of compounds without the need for derivatization.[1][3] This often results in simpler sample preparation.[5] LC-MS is particularly advantageous for analyzing complex biological matrices where minimizing sample handling is crucial.[6]

Experimental Workflows and Methodologies

The analytical workflow for both GC-MS and LC-MS encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The primary distinction in the workflows is the mandatory derivatization step for GC-MS.

Workflow_Comparison Comparative Experimental Workflow: GC-MS vs. LC-MS cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow GC_Sample Sample Collection (e.g., Plasma) GC_Extract Liquid-Liquid Extraction GC_Sample->GC_Extract GC_Derivatize Derivatization (e.g., Silylation) GC_Extract->GC_Derivatize GC_Inject GC-MS Analysis GC_Derivatize->GC_Inject GC_Data Data Processing GC_Inject->GC_Data LC_Sample Sample Collection (e.g., Plasma) LC_Extract Protein Precipitation & Dilution LC_Sample->LC_Extract LC_Inject LC-MS Analysis LC_Extract->LC_Inject LC_Data Data Processing LC_Inject->LC_Data

Comparative workflow for GC-MS and LC-MS analysis.
Detailed Experimental Protocols

The following protocols are based on established methods for phenylalkanoic acids and should be optimized for specific laboratory conditions.

GC-MS Method Protocol

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add a suitable internal standard (e.g., a deuterated analog of the target analyte).

    • Perform a liquid-liquid extraction (LLE) by adding 500 µL of a water-immiscible organic solvent such as ethyl acetate.[2]

    • Vortex the mixture vigorously for 1-2 minutes and centrifuge to separate the layers.[2]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters of the phenylalkanoic acids.[1][2]

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

    • Injector Temperature: 250°C.[1]

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

LC-MS/MS Method Protocol

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[7]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the analysis of a representative phenylalkanoic acid. These values are illustrative and can vary based on the specific analyte, matrix, and instrumentation.

Performance ParameterGC-MS with DerivatizationLC-MS/MS (Direct Analysis)Acceptance Criteria
Linearity (R²) > 0.995> 0.998≥ 0.99[1]
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL-
Limit of Quantification (LOQ) 5 - 20 ng/mL0.1 - 5 ng/mL-
Intra-day Precision (%RSD) < 10%< 5%< 15%
Inter-day Precision (%RSD) < 15%< 10%< 15%
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%

Generally, LC-MS/MS offers lower detection and quantification limits compared to GC-MS.[6][9] However, GC-MS can demonstrate excellent precision, with some studies reporting lower relative standard deviations than LC-MS methods for certain compounds.[10]

Biological Context: Phenylalanine Metabolism

Phenylalkanoic acids are often studied in the context of metabolic pathways. For example, phenylacetic acid is a key metabolite in the phenylalanine metabolism pathway. Understanding this context is crucial for interpreting analytical results in biomedical research. Phenylalanine is an essential amino acid that can be converted to tyrosine or, through alternative pathways, to phenylpyruvic acid and subsequently to phenylacetic acid.[11][12]

Phenylalanine_Metabolism Simplified Phenylalanine Metabolism Pathway Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH PP Phenylpyruvic Acid Phe->PP Aminotransferase PEA Phenylethylamine Phe->PEA Decarboxylase PAA Phenylacetic Acid PAL Phenylacetaldehyde PEA->PAL Amine Oxidase PAL->PAA Aldehyde Dehydrogenase

Key steps in the metabolism of L-Phenylalanine.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful and suitable techniques for the quantitative analysis of phenylalkanoic acids. The choice between them should be guided by the specific goals of the study.

  • GC-MS is a highly reliable and reproducible method, particularly advantageous when a robust, established protocol is required and when dealing with less complex matrices. Its extensive spectral libraries are invaluable for compound identification.[3] The main drawback is the need for derivatization, which increases sample preparation time and can introduce variability.[3]

  • LC-MS/MS offers superior sensitivity and is ideal for high-throughput analysis, especially in complex biological samples like plasma or urine, due to its simpler sample preparation and direct analysis capabilities.[1][6] It is the method of choice for detecting trace-level analytes.[6] Potential challenges include matrix effects, which may require careful method development and validation.

Cross-validation is essential. By analyzing a subset of samples using both methods, laboratories can ensure data consistency and build confidence in their results. This comparative approach validates the analytical data and provides a deeper understanding of the strengths and limitations of each technique for a given application.

References

A Comparative Guide to the Validation of a Quantitative Method for 5-Phenylhexanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 5-phenylhexanoic acid in human plasma against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies. The validation of these methods is based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2]

Introduction

This compound is a metabolite of interest in various pharmacological and toxicological studies. Accurate and reliable quantification of this analyte in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While various analytical techniques can be employed, this guide focuses on a comparative validation of a highly sensitive UPLC-MS/MS method and a more conventional HPLC-UV method.

Experimental Protocols

Novel UPLC-MS/MS Method

1. Sample Preparation:

  • To 100 µL of human plasma, 10 µL of an internal standard (IS) working solution (e.g., deuterated this compound) is added.

  • Protein precipitation is performed by adding 300 µL of acetonitrile (B52724).

  • The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. UPLC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 10% to 90% B over 3 minutes, hold at 90% B for 1 minute, and then re-equilibrate at 10% B for 1 minute.

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its IS.

Alternative HPLC-UV Method

1. Sample Preparation:

  • To 200 µL of human plasma, 20 µL of an internal standard working solution is added.

  • Liquid-liquid extraction is performed by adding 1 mL of ethyl acetate.

  • The mixture is vortexed for 2 minutes and centrifuged at 4,000 rpm for 10 minutes.

  • The organic layer is transferred to a clean tube and evaporated to dryness at 40°C.

  • The residue is reconstituted in 150 µL of the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 210 nm.

  • Injection Volume: 20 µL.

Method Validation Summary

The performance of the UPLC-MS/MS and HPLC-UV methods was evaluated based on key validation parameters. The results are summarized in the tables below.

Table 1: Linearity and Sensitivity
ParameterUPLC-MS/MS MethodHPLC-UV Method
Linear Range 1 - 1000 ng/mL50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) 1 ng/mL50 ng/mL
Limit of Detection (LOD) 0.3 ng/mL15 ng/mL
Table 2: Accuracy and Precision
Analyte ConcentrationUPLC-MS/MS MethodHPLC-UV Method
Accuracy (% Bias) Precision (%RSD)
Low QC (3 ng/mL / 150 ng/mL) ± 5%< 7%
Mid QC (300 ng/mL / 1500 ng/mL) ± 4%< 5%
High QC (800 ng/mL / 4000 ng/mL) ± 3%< 4%
Table 3: Recovery and Matrix Effect
ParameterUPLC-MS/MS MethodHPLC-UV Method
Extraction Recovery 85 - 95%70 - 80%
Matrix Effect Minimal (< 10%)Moderate (15-25%)
Table 4: Stability
Stability ConditionUPLC-MS/MS Method (% Change)HPLC-UV Method (% Change)
Bench-top (4 hours) < 5%< 10%
Freeze-thaw (3 cycles) < 8%< 15%
Long-term (-80°C, 30 days) < 6%< 12%

Visual Representations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge evaporate Evaporate Supernatant vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC reconstitute->injection separation C18 Reverse-Phase Separation injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection Tandem MS Detection (MRM) ionization->detection

Experimental workflow for the UPLC-MS/MS method.

G cluster_performance Performance Metrics UPLC_MSMS UPLC-MS/MS Sensitivity Sensitivity UPLC_MSMS->Sensitivity High Specificity Specificity UPLC_MSMS->Specificity High Throughput Throughput UPLC_MSMS->Throughput High Cost Cost & Complexity UPLC_MSMS->Cost High HPLC_UV HPLC-UV HPLC_UV->Sensitivity Low HPLC_UV->Specificity Moderate HPLC_UV->Throughput Low HPLC_UV->Cost Low

Logical comparison of the analytical methods.

Conclusion

The newly developed UPLC-MS/MS method demonstrates superior performance in terms of sensitivity, specificity, accuracy, and precision for the quantification of this compound in human plasma compared to the traditional HPLC-UV method. The lower limit of quantification of the UPLC-MS/MS method (1 ng/mL) makes it particularly suitable for studies requiring high sensitivity, such as in early-phase clinical trials or in the analysis of low-dose formulations. While the HPLC-UV method is a viable alternative with lower instrumentation cost, its lower sensitivity and higher susceptibility to matrix effects may limit its application. The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte and the desired sample throughput.

References

A Comparative Guide to the Biological Effects of Phenylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of various phenylhexanoic acid derivatives. Due to a notable scarcity of direct experimental data for a broad range of 5-phenylhexanoic acid derivatives, this document expands its scope to include positional isomers and structurally related compounds for which biological data are available. The objective is to offer a comprehensive overview of their known activities, present available quantitative data for comparison, and provide detailed experimental protocols to facilitate future research in this area.

Introduction

Phenylalkanoic acids, characterized by a phenyl group attached to an alkanoic acid chain, represent a class of compounds with diverse and sometimes potent biological activities. The length of the alkyl chain and the position of the phenyl substituent can significantly influence their pharmacological properties.[1] This guide focuses on comparing the known biological effects of 3-phenylhexanoic acid, 4-phenylbutyric acid (as a well-studied, shorter-chain analog), and what little is known about 5- and 6-phenylhexanoic acid.

A significant portion of the available literature on 3-phenylhexanoic acid is in the context of its use as a key intermediate in the synthesis of the antidiabetic drug repaglinide (B1680517).[2] Consequently, the biological profile of repaglinide offers valuable insights into the potential therapeutic applications of scaffolds related to 3-phenylhexanoic acid. In contrast, 4-phenylbutyric acid is recognized for its activity as a histone deacetylase (HDAC) inhibitor.[3] For this compound and 6-phenylhexanoic acid, there is a significant lack of published data on their specific biological effects.[4][5]

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data for phenylalkanoic acid derivatives and related compounds to facilitate a comparison of their biological potency. The lack of data for several derivatives underscores the need for further experimental investigation.

CompoundTarget/AssayCell LineIC50 ValueReference
Repaglinide (Derivative of 3-phenylhexanoic acid)ATP-sensitive potassium (KATP) channelPancreatic β-cellsNot specified[2]
4-Phenylbutyric Acid (PBA) Histone Deacetylase (HDAC) InhibitionGlioblastoma LN-2291.21 mM[3]
Histone Deacetylase (HDAC) InhibitionGlioblastoma LN-181.92 mM[3]
Anticancer ActivityA375 (Melanoma)8.94 ± 0.93 mM[6]
Anticancer ActivityA549 (Lung Carcinoma)9.75 ± 1.65 mM[6]
Anticancer ActivityMCF7 (Breast Cancer)10.68 ± 1.34 mM[6]
Anticancer ActivityMDA-MB-231 (Breast Cancer)11.66 ± 1.69 mM[6]
Mitochondria-Targeted PBA Prodrug (Compound 53) Anticancer ActivityA375 (Melanoma)2.22 µM[6]
This compound --Data not available-
6-Phenylhexanoic Acid --Data not available-

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the biological context and for designing future studies. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

repaglinide_pathway Repaglinide Signaling Pathway in Pancreatic β-Cells repaglinide Repaglinide sur1 SUR1 Subunit of KATP Channel repaglinide->sur1 Binds to katp_channel KATP Channel Closure sur1->katp_channel Induces depolarization Membrane Depolarization katp_channel->depolarization ca2_channel Voltage-Gated Ca2+ Channel Opening depolarization->ca2_channel ca2_influx Ca2+ Influx ca2_channel->ca2_influx insulin_exocytosis Insulin Exocytosis ca2_influx->insulin_exocytosis

Caption: Signaling pathway of repaglinide in pancreatic β-cells.

experimental_workflow General Workflow for Assessing Biological Activity compound Phenylhexanoic Acid Derivative cytotoxicity Initial Cytotoxicity Screening (e.g., MTT Assay) compound->cytotoxicity target_id Target Identification (e.g., Affinity Chromatography) cytotoxicity->target_id If active functional_assay Target-Specific Functional Assays target_id->functional_assay pathway_analysis Downstream Pathway Analysis (e.g., Western Blot) functional_assay->pathway_analysis in_vivo In Vivo Model Validation pathway_analysis->in_vivo

Caption: Proposed experimental workflow for specificity assessment.

Detailed Experimental Protocols

To facilitate the investigation of phenylhexanoic acid derivatives, detailed protocols for key in vitro assays are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the viability of cultured cells.

  • Materials:

    • Cultured cells (e.g., HeLa, HepG2)

    • 96-well plates

    • Complete growth medium

    • Test compound (e.g., a phenylhexanoic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight to allow for cell attachment.[7][8]

    • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., DMSO at a final concentration not exceeding 0.5%) and untreated controls.[8]

    • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol is designed to screen for and quantify the HDAC inhibitory activity of test compounds.

  • Objective: To measure the ability of a test compound to inhibit the activity of HDAC enzymes.

  • Materials:

    • Source of HDAC enzymes (e.g., nuclear extract from HeLa cells or purified recombinant HDACs)

    • HDAC substrate (e.g., a fluorogenic acetylated peptide)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution to stop the enzymatic reaction and generate a signal

    • Test compound and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control

    • 96-well black plates

    • Fluorescence plate reader

  • Protocol:

    • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • Enzyme Reaction: In a 96-well black plate, add the HDAC enzyme source, the assay buffer, and the test compound at various concentrations.

    • Initiation of Reaction: Add the HDAC substrate to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Reaction Termination and Signal Development: Add the developer solution to each well to stop the reaction and generate a fluorescent signal. Incubate at room temperature for a short period (e.g., 15 minutes).

    • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The biological effects of this compound and its derivatives are largely uncharacterized, presenting a significant opportunity for research and discovery. By examining the activities of related compounds such as 3-phenylhexanoic acid (via its end-product repaglinide) and 4-phenylbutyric acid, we can identify potential therapeutic areas, including metabolic diseases and oncology. The provided experimental protocols offer a standardized framework for the systematic evaluation of these compounds, which will be crucial for elucidating their mechanisms of action and potential for drug development. Future studies should focus on generating robust in vitro and in vivo data to build a comprehensive understanding of the structure-activity relationships within this class of molecules.

References

Unraveling the Isomeric Puzzle: A Comparative Guide to the Bioactivity of Phenylalkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the bioactivity of phenylalkanoic acid isomers, supported by quantitative data and experimental protocols.

Phenylalkanoic acids are a cornerstone of modern pharmacology, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs). A critical aspect of their pharmacology, often dictating therapeutic efficacy and side-effect profiles, lies in their stereochemistry. This guide provides an objective comparison of the bioactivity of isomers of prominent phenylalkanoic acids, focusing on ibuprofen (B1674241) and naproxen (B1676952), with supporting experimental data to inform research and drug development.

Isomeric Bioactivity: A Tale of Two Enantiomers

Many phenylalkanoic acids possess a chiral center, leading to the existence of enantiomers (non-superimposable mirror images), typically designated as (S)- and (R)-isomers. These isomers can exhibit profound differences in their biological activity, primarily due to the stereospecific nature of their interactions with enzyme active sites.

Ibuprofen: The Clear Distinction

Ibuprofen is a classic example of stereoselective bioactivity. It is commercially available as a racemic mixture, containing equal amounts of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. However, the anti-inflammatory and analgesic effects are almost exclusively attributed to the (S)-enantiomer.[1][2] The (S)-isomer is a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][4] In contrast, the (R)-isomer exhibits negligible COX inhibition.[2][4]

Interestingly, the human body possesses an enzyme, 2-arylpropionyl-CoA epimerase, that facilitates the unidirectional chiral inversion of the inactive (R)-ibuprofen to the active (S)-ibuprofen.[2] This metabolic conversion allows for a therapeutic effect from the racemic mixture, although the onset of action may be slower compared to the administration of the pure (S)-enantiomer.[1][3]

Naproxen: A Predominantly Singular Activity

Similar to ibuprofen, the pharmacological activity of naproxen is primarily associated with its (S)-enantiomer.[5][6] (S)-naproxen is a potent inhibitor of both COX-1 and COX-2 enzymes.[7] The (R)-enantiomer is reported to have significantly lower anti-inflammatory activity.[5] While the metabolic inversion of (R)-naproxen to (S)-naproxen can occur, it is less efficient than that of ibuprofen.

Quantitative Comparison of Bioactivity

The inhibitory potency of phenylalkanoic acid isomers against COX-1 and COX-2 is a key determinant of their therapeutic and side-effect profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibition.

Table 1: Comparative COX Inhibition of Ibuprofen Enantiomers

EnantiomerCOX-1 IC50 (µM)COX-2 IC50 (µM)
(S)-(+)-Ibuprofen2.11.6
(R)-(-)-Ibuprofen34.9> 250

Data sourced from a study using human platelets and blood monocytes.

Table 2: Comparative COX Inhibition of Naproxen

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
(S)-Naproxen0.6 - 4.82.0 - 28.4
Racemic Naproxen (ex vivo)35.4864.62

Disclaimer: The IC50 values for (S)-Naproxen are presented as a range from two separate studies and may not be directly comparable due to differing experimental conditions. The values for racemic naproxen were determined ex vivo.[6][7]

Experimental Protocols

The determination of COX inhibitory activity is crucial for characterizing the bioactivity of phenylalkanoic acid isomers. The human whole blood assay is a widely used and physiologically relevant method.

In Vitro COX Inhibition Assay (Human Whole Blood)

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in a human whole blood matrix.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of thromboxane A2, during blood clotting.

  • COX-2 Activity: Measured by the production of prostaglandin (B15479496) E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. The blood is anticoagulated with heparin for the COX-2 assay.

  • Compound Preparation: A range of concentrations of the test compounds (e.g., (S)- and (R)-isomers) are prepared by serial dilution in a suitable solvent (e.g., DMSO).

  • COX-1 Assay:

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

    • The blood is allowed to clot at 37°C for a defined period (e.g., 1 hour) to induce platelet aggregation and TXB2 production.

    • The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin).

    • Serum is separated by centrifugation.

  • COX-2 Assay:

    • Aliquots of heparinized whole blood are incubated with the test compound or vehicle control.

    • LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.

    • The samples are incubated at 37°C for an extended period (e.g., 24 hours).

    • Plasma is separated by centrifugation.

  • Quantification of Prostanoids: The concentrations of TXB2 in the serum (COX-1 assay) and PGE2 in the plasma (COX-2 assay) are measured using validated enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS) methods.

  • Data Analysis:

    • The percentage of inhibition of TXB2 and PGE2 production is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms

Prostaglandin Biosynthesis Pathway and NSAID Inhibition

The primary mechanism of action of phenylalkanoic acids is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins (B1171923) and other pro-inflammatory mediators.

Prostaglandin_Pathway cluster_COX Cyclooxygenase (COX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2->AA PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Platelets Platelet Aggregation Prostanoids->Platelets NSAIDs Phenylalkanoic Acids (e.g., S-Ibuprofen, S-Naproxen) NSAIDs->COX1 NSAIDs->COX2

Caption: Prostaglandin synthesis pathway and the inhibitory action of phenylalkanoic acids.

Experimental Workflow for IC50 Determination

The process of determining the half-maximal inhibitory concentration (IC50) follows a structured workflow to ensure accurate and reproducible results.

IC50_Workflow cluster_assays Parallel Assays start Start: Prepare Test Compounds (e.g., Enantiomers) assay_prep Prepare Assay System (e.g., Human Whole Blood) start->assay_prep incubation Incubate Compounds with Assay System (Varying Concentrations) assay_prep->incubation cox1 COX-1 Assay (Measure TXB2) incubation->cox1 cox2 COX-2 Assay (Measure PGE2) incubation->cox2 quantification Quantify Prostanoids (EIA or LC-MS) cox1->quantification cox2->quantification data_analysis Data Analysis: Calculate % Inhibition quantification->data_analysis ic50_calc Generate Dose-Response Curve & Determine IC50 data_analysis->ic50_calc end End: Comparative Bioactivity Data ic50_calc->end

Caption: A typical experimental workflow for determining the IC50 of phenylalkanoic acids.

References

A Researcher's Guide to Accuracy and Precision in Single-Laboratory Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. In the realm of single-laboratory validation, accuracy and precision stand as two foundational pillars that dictate the quality of analytical data. This guide provides a comprehensive comparison of these two critical performance characteristics, complete with experimental protocols, data presentation, and visual workflows to aid in the robust validation of analytical methods.

Defining the Core Concepts: Accuracy vs. Precision

In analytical method validation, accuracy and precision are distinct concepts that together ensure the reliability of a method.[1][2][3]

  • Accuracy refers to the closeness of a measured value to a true or accepted reference value.[3][4][5] It is a measure of the systematic error of a method. An accurate method will produce results that are very close to the actual value.[1]

  • Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][5][6] It is a measure of the random error of a method and reflects its reproducibility.[1]

Precision is further categorized into three levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.[1][4] This is also referred to as intra-assay precision.[4]

  • Intermediate Precision: Precision within a single laboratory, but with variations such as different days, different analysts, or different equipment.[1][4][7]

  • Reproducibility: Precision between different laboratories, often assessed in collaborative studies.[4][7] For single-laboratory validation, the focus is on repeatability and intermediate precision.

Experimental Protocols for Determining Accuracy and Precision

The experimental design for assessing accuracy and precision is a critical component of method validation.

Accuracy Assessment

The accuracy of an analytical method is typically determined through recovery studies.[8] This involves analyzing a sample with a known concentration of the analyte (a reference standard) and comparing the measured value to the true value.

Experimental Protocol for Accuracy:

  • Preparation of Samples: Prepare a minimum of nine determinations across at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[6][9] For each concentration level, prepare three replicate samples.

  • Analysis: Analyze the prepared samples using the analytical method being validated.

  • Calculation: Calculate the percent recovery for each sample using the following formula: % Recovery = (Measured Concentration / True Concentration) x 100

  • Acceptance Criteria: The mean percent recovery should be within an acceptable range, typically 98.0% to 102.0% for drug substance assays.

Precision Assessment

Precision is evaluated by analyzing multiple replicates of a homogeneous sample and assessing the degree of scatter in the results.

Experimental Protocol for Repeatability:

  • Sample Preparation: Prepare a minimum of six replicates at 100% of the test concentration or a minimum of nine determinations covering the specified range (three concentrations with three replicates each).[7]

  • Analysis: Analyze the samples under the same operating conditions (same analyst, same instrument, same day) over a short period.[4][7]

  • Calculation: Calculate the mean, standard deviation (SD), and the relative standard deviation (RSD) of the results. The RSD is calculated as: % RSD = (Standard Deviation / Mean) x 100

  • Acceptance Criteria: The %RSD for repeatability should typically be no more than 2.0% for drug product assays.[7]

Experimental Protocol for Intermediate Precision:

  • Experimental Design: Design an experiment that introduces planned variations within the laboratory.[7] This typically involves different analysts, different instruments, and analysis on different days. A matrix approach is often employed.[7]

  • Sample Analysis: Analyze the same homogeneous sample under these varied conditions.

  • Calculation: Calculate the mean, SD, and %RSD for the combined data set from all conditions.

  • Acceptance Criteria: The %RSD for intermediate precision should also generally be within established limits, often not more than 2.0% for drug product assays.[7]

Data Presentation: A Comparative Summary

Clear and concise data presentation is crucial for interpreting validation results. The following tables provide an example of how to summarize accuracy and precision data for two hypothetical analytical methods: a High-Performance Liquid Chromatography (HPLC) method and an Ultra-High-Performance Liquid Chromatography (UPLC) method for the analysis of "Analyte X."

Table 1: Accuracy Data for Analyte X

MethodConcentration LevelTrue Concentration (mg/mL)Measured Concentration (mg/mL) - Replicate 1Measured Concentration (mg/mL) - Replicate 2Measured Concentration (mg/mL) - Replicate 3Mean Recovery (%)
HPLC 80%0.800.790.810.80100.0%
100%1.000.991.011.00100.0%
120%1.201.181.211.1999.2%
UPLC 80%0.800.800.800.81100.4%
100%1.001.001.011.00100.3%
120%1.201.201.201.21100.3%

Table 2: Precision Data for Analyte X (at 100% Concentration)

MethodParameterAnalyst 1, Day 1 (Instrument A)Analyst 2, Day 2 (Instrument B)Overall (Intermediate Precision)
HPLC Mean (mg/mL) 1.001.011.005
SD (mg/mL) 0.0100.0120.011
%RSD 1.0%1.2%1.1%
UPLC Mean (mg/mL) 1.001.001.00
SD (mg/mL) 0.0050.0060.0055
%RSD 0.5%0.6%0.55%

Visualizing the Concepts and Workflow

Visual diagrams can significantly enhance the understanding of complex processes and relationships.

Accuracy_Precision_Relationship a1 TrueValue a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4 Validation_Workflow start Start: Method Validation Plan method_development Analytical Method Development start->method_development validation_protocol Write Validation Protocol method_development->validation_protocol accuracy Accuracy Study (% Recovery) validation_protocol->accuracy precision Precision Study (% RSD) validation_protocol->precision other_params Other Validation Parameters (Linearity, Specificity, etc.) validation_protocol->other_params data_analysis Data Analysis and Statistical Evaluation accuracy->data_analysis repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate repeatability->data_analysis intermediate->data_analysis other_params->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Approved validation_report->end

References

Benchmarking New Synthesis Routes for 5-Phenylhexanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis routes for 5-phenylhexanoic acid, a valuable intermediate in various chemical and pharmaceutical applications. The routes benchmarked are the classic Friedel-Crafts acylation followed by Clemmensen reduction, and a modern approach utilizing a Grignard reagent with an epoxide. This document presents a detailed examination of their respective experimental protocols, quantitative performance data, and reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Friedel-Crafts Acylation & Clemmensen ReductionRoute 2: Grignard Reaction with Epoxide
Starting Materials Benzene (B151609), Adipic Anhydride (B1165640), Zinc Amalgam, Hydrochloric AcidBromobenzene (B47551), Magnesium, 1,2-Epoxy-5-hexene (B51907), Oxidizing Agent
Overall Yield ModerateGood to High
Reaction Conditions Harsh (strong acid, high temperature)Milder (ethereal solvent, moderate temperatures)
Key Intermediates 5-Oxo-5-phenylpentanoic acid1-Phenyl-5-hexen-1-ol
Advantages Utilizes readily available and inexpensive starting materials.Offers higher yields and milder reaction conditions.
Disadvantages Involves hazardous reagents (mercuric chloride for zinc amalgam) and harsh conditions. Multi-step process can be time-consuming.Requires careful handling of Grignard reagent (moisture sensitive). May require an additional oxidation step.

Route 1: Friedel-Crafts Acylation and Clemmensen Reduction

This classical two-step approach first introduces an acyl group to a benzene ring via Friedel-Crafts acylation, followed by the reduction of the resulting ketone to an alkane using the Clemmensen reduction.[1][2]

Logical Workflow:

Benzene Benzene Friedel_Crafts Friedel-Crafts Acylation Benzene->Friedel_Crafts Adipic Anhydride Adipic Anhydride Adipic Anhydride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts Keto_Acid 5-Oxo-5-phenylpentanoic acid Friedel_Crafts->Keto_Acid Clemmensen Clemmensen Reduction Keto_Acid->Clemmensen Zn_Hg Zn(Hg), HCl Zn_Hg->Clemmensen Final_Product This compound Clemmensen->Final_Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and Clemmensen reduction.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Benzene with Adipic Anhydride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (2.2 eq) and dry benzene (acting as both solvent and reactant).

  • Addition of Reactant: Cool the mixture in an ice bath. Add adipic anhydride (1.0 eq) portion-wise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to reflux (around 80 °C) for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-oxo-5-phenylpentanoic acid. The crude product can be purified by recrystallization from a mixture of water and ethanol.

Step 2: Clemmensen Reduction of 5-Oxo-5-phenylpentanoic acid

  • Preparation of Zinc Amalgam: To mossy zinc (20 eq), add a 5% aqueous solution of mercuric chloride and swirl for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, toluene, and the crude 5-oxo-5-phenylpentanoic acid (1.0 eq) from the previous step.

  • Reaction: Heat the mixture to a vigorous reflux for 6-8 hours. Additional portions of concentrated hydrochloric acid may be added periodically during the reflux.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization from hexane.

Route 2: Grignard Reaction with an Epoxide

This route involves the formation of a Grignard reagent from bromobenzene, which then acts as a nucleophile to open an epoxide ring, followed by an optional oxidation step if an unsaturated epoxide is used.

Logical Workflow:

Bromobenzene Bromobenzene Grignard_Formation Grignard Reagent Formation Bromobenzene->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Phenylmagnesium_Bromide Phenylmagnesium Bromide Grignard_Formation->Phenylmagnesium_Bromide Grignard_Reaction Nucleophilic Ring Opening Phenylmagnesium_Bromide->Grignard_Reaction Epoxide 1,2-Epoxy-5-hexene Epoxide->Grignard_Reaction Intermediate_Alcohol 1-Phenyl-5-hexen-1-ol Grignard_Reaction->Intermediate_Alcohol Oxidation Oxidative Cleavage/Reduction Intermediate_Alcohol->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Workflow for the synthesis of this compound via a Grignard reaction with an epoxide.

Experimental Protocol:

Step 1: Preparation of Phenylmagnesium Bromide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a calcium chloride drying tube, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Initiation: Add a small crystal of iodine to the flask. Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 1,2-Epoxy-5-hexene and Subsequent Oxidation

  • Reaction with Epoxide: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Add a solution of 1,2-epoxy-5-hexene (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution. Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-phenyl-5-hexen-1-ol. This intermediate can be purified by column chromatography.

  • Oxidative Cleavage and Reduction: The terminal alkene of 1-phenyl-5-hexen-1-ol can be oxidatively cleaved (e.g., using ozonolysis followed by an oxidative workup, or a two-step procedure with dihydroxylation followed by periodate (B1199274) cleavage) to a carboxylic acid. The resulting keto-acid would then require a reduction step (e.g., Wolff-Kishner or Clemmensen reduction) to yield this compound. Detailed protocols for this multi-step conversion would need to be optimized based on the specific reagents chosen.

Disclaimer: The experimental protocols provided are illustrative and may require optimization based on specific laboratory conditions and available reagents. Appropriate safety precautions should be taken when handling all chemicals.

References

A Guide to Inter-Laboratory Comparison of 5-Phenylhexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantification of 5-phenylhexanoic acid. In the absence of publicly available round-robin or proficiency testing data for this compound, this document serves as a practical template. It outlines the methodologies, presents a simulated data set, and offers detailed experimental protocols based on established analytical techniques for similar aromatic fatty acids.[1] The objective is to guide laboratories in designing and participating in such comparisons, which are crucial for validating analytical methods and ensuring the reliability of results across different facilities.[2][3]

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance in analytical chemistry.[2] They involve multiple laboratories analyzing the same homogenous sample to evaluate and compare their analytical performance.[3] Participation in these studies allows laboratories to assess the accuracy and comparability of their results, identify potential methodological biases, and demonstrate their competence to regulatory bodies and clients.[2]

Hypothetical Inter-Laboratory Study Design

This guide outlines a hypothetical study where ten laboratories were provided with a spiked plasma sample containing a known concentration of this compound. Each laboratory was instructed to quantify the analyte using their in-house validated method, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Workflow of the Hypothetical Inter-Laboratory Study:

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation A Preparation of Homogenous Spiked Plasma Sample B Stability and Homogeneity Testing A->B C Distribution of Samples to Participating Laboratories B->C D Sample Receipt and Storage C->D E Quantification of this compound (GC-MS or LC-MS/MS) D->E F Data Reporting to Coordinating Body E->F G Statistical Analysis of Submitted Results F->G H Calculation of Consensus Value and Performance Scores (z-scores) G->H I Issuance of Final Report to Participants H->I

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Comparison of Analytical Methodologies

The two primary analytical techniques for the quantification of this compound in biological samples are GC-MS and LC-MS/MS.[1] While GC-MS is a robust technique for volatile and semi-volatile compounds, it necessitates a derivatization step for non-volatile compounds like this compound to enhance their volatility.[1][4] In contrast, LC-MS/MS generally offers high sensitivity and selectivity for a broad range of compounds without the need for derivatization.[4]

Logical Relationship and Application Areas of GC-MS and LC-MS/MS:

G node_gcms GC-MS + High Resolution + Established Libraries - Requires Derivatization for Non-Volatile Compounds node_lcms LC-MS/MS + High Sensitivity & Selectivity + No Derivatization Needed - Potential for Matrix Effects node_analyte This compound Quantification node_analyte->node_gcms Applicable with Derivatization node_analyte->node_lcms Widely Applied

Caption: Comparison of GC-MS and LC-MS/MS for this compound analysis.

Data Presentation: Hypothetical Quantitative Results

The following table summarizes the hypothetical quantitative results from the ten participating laboratories. The assigned value for the spiked plasma sample was 50.0 ng/mL.

Laboratory IDAnalytical MethodReported Concentration (ng/mL)z-score
Lab 01LC-MS/MS48.5-0.5
Lab 02GC-MS52.10.7
Lab 03LC-MS/MS49.2-0.3
Lab 04LC-MS/MS50.80.3
Lab 05GC-MS47.9-0.7
Lab 06LC-MS/MS51.50.5
Lab 07GC-MS53.01.0
Lab 08LC-MS/MS48.8-0.4
Lab 09GC-MS49.5-0.2
Lab 10LC-MS/MS51.20.4

Note: The z-score is calculated to assess the performance of each laboratory, with a score between -2 and 2 generally considered satisfactory.[5]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for specific laboratory conditions.[1][4]

5.1. GC-MS Method Protocol

This protocol involves a derivatization step to increase the volatility of this compound.[4]

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.[4]

GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]

  • Injector Temperature: 250°C.[4]

  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound and internal standard.

5.2. LC-MS/MS Method Protocol

This method is often preferred for its high sensitivity and does not require derivatization.[4]

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Perform a protein precipitation with acetonitrile (B52724) (3:1, v/v).

  • Centrifuge to pellet the precipitated proteins.

  • Dilute the supernatant with water prior to injection.[4]

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in negative mode.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Phenylhexanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-phenylhexanoic acid, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personal safety and environmental protection.

Key Chemical and Physical Properties

A foundational understanding of a substance's properties is crucial for safe handling and disposal. Below is a summary of the known quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2][3]
CAS Number 2972-25-0[2]
Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 6-phenylhexanoic acid and 5-phenylpentanoic acid, provide valuable insight into its potential hazards. It is prudent to handle this compound as a hazardous substance with the following potential effects:

HazardDescription
Skin Irritation May cause skin irritation upon contact.[3][4][5]
Eye Irritation May cause serious eye irritation.[3][4][5]
Respiratory Irritation May cause respiratory tract irritation if inhaled.[3][4][5]
Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the recommended PPE based on the potential hazards.

PPE CategorySpecific Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield.[6][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[8]
Body Protection Laboratory coat or chemical-resistant apron/coveralls.[7][8]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the chemical handling lifecycle. The following procedure outlines the necessary steps to ensure safe and compliant disposal.

Waste Classification

This compound should be classified as hazardous waste.[9] This classification mandates that it be handled and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular solid waste.[9]

Waste Segregation and Collection
  • Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealed container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10]

Neutralization (if applicable and permissible)

For acidic waste, neutralization can be a preliminary step to reduce its corrosive properties. This should only be performed by trained personnel in a controlled environment, such as a fume hood.

Experimental Protocol for Neutralization:

  • Place the acidic waste in a large, appropriate container.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acid solution with constant stirring.[11]

  • Monitor the pH of the solution regularly using pH paper or a calibrated pH meter.

  • Continue adding the base in small increments until the pH of the solution is neutral (pH 6-8).[11]

  • Be aware that the neutralization reaction can generate heat and gas; proceed with caution.

  • The neutralized solution must still be disposed of as hazardous waste.

Storage of Waste

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[11] Ensure the storage area is cool and dry.

Final Disposal

Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[5][12] Provide them with a complete and accurate description of the waste.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Treatment cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste classify->segregate neutralize Neutralize Acid (Optional & Permissible) segregate->neutralize store Store in Labeled, Sealed Container neutralize->store contact Contact Licensed Waste Disposal Company store->contact end End: Compliant Disposal contact->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.